N-Boc-2-(4-aminophenyl)ethanol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAACBVNZRPHFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465121 | |
| Record name | N-Boc-2-(4-aminophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104060-23-3 | |
| Record name | N-Boc-2-(4-aminophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Boc-2-(4-aminophenyl)ethanol chemical properties
An In-depth Technical Guide to the Chemical Properties of N-Boc-2-(4-aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This compound, also known by its IUPAC name tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate, is a key bifunctional organic intermediate. Its structure incorporates a primary alcohol and an N-Boc protected aniline, making it a valuable building block in the synthesis of pharmaceuticals, polymers, and advanced materials.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective reactions at the hydroxyl group, making it suitable for complex, multi-step synthetic pathways.[4]
Core Chemical and Physical Properties
This compound is typically a white to off-white solid at room temperature.[4] For optimal stability, it should be stored in a dry, sealed container, often under an inert atmosphere.[3] While the precise melting point is not widely reported in commercial or academic literature, analogous N-Boc protected phenylamine compounds exhibit melting points in the range of 90-150°C. The parent compound, 2-(4-aminophenyl)ethanol, has a melting point of 107-110°C.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 104060-23-3 | [3][7][8] |
| Molecular Formula | C₁₃H₁₉NO₃ | [2][3] |
| Molecular Weight | 237.30 g/mol | [3][9] |
| IUPAC Name | tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate | [8] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥97% | [7] |
| Solubility | Soluble in ethyl acetate, methanol, and chlorinated solvents. | [2] |
| Storage | Room temperature, sealed in dry, inert atmosphere. | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. The following table summarizes the expected characteristic peaks in ¹H NMR, ¹³C NMR, and IR spectroscopy.
Table 2: Spectroscopic Data for this compound
| Spectrum | Functional Group | Expected Chemical Shift / Frequency | Reference(s) |
| ¹H NMR | Boc group (-C(CH₃)₃) | ~1.5 ppm (singlet, 9H) | [5] |
| Ethyl chain (-CH₂CH₂OH) | ~2.7 ppm (triplet, 2H), ~3.7 ppm (triplet, 2H) | [5] | |
| Aromatic protons (-C₆H₄-) | ~7.1-7.3 ppm (multiplet, 4H) | [5] | |
| Amine proton (-NH-) | ~6.4 ppm (broad singlet, 1H) | [5] | |
| Hydroxyl proton (-OH) | Variable, broad singlet | [10] | |
| ¹³C NMR | Boc group (-C(CH₃)₃) | ~80 ppm | [5][11] |
| Boc group (-C(CH₃)₃) | ~28 ppm | [5][11] | |
| Boc group (-C=O) | ~153 ppm | [5][11] | |
| Ethyl chain (-CH₂CH₂OH) | ~38 ppm | [4][11] | |
| Ethyl chain (-CH₂CH₂OH) | ~63 ppm | [4][11] | |
| Aromatic carbons | ~118-138 ppm | [4][11] | |
| IR | N-H Stretch (carbamate) | ~3300-3500 cm⁻¹ (sharp, medium) | [12][13] |
| O-H Stretch (alcohol) | ~3200-3550 cm⁻¹ (broad, strong) | [12][13] | |
| C-H Stretch (aromatic) | ~3010-3100 cm⁻¹ (medium) | [12][13] | |
| C-H Stretch (aliphatic) | ~2850-2950 cm⁻¹ (medium to strong) | [12][13] | |
| C=O Stretch (carbamate) | ~1690-1710 cm⁻¹ (strong) | [12][13] | |
| C=C Stretch (aromatic) | ~1500-1600 cm⁻¹ (medium) | [12][13] |
Experimental Protocols
Synthesis of this compound
The standard synthesis involves the protection of the primary amine of 2-(4-aminophenyl)ethanol using di-tert-butyl dicarbonate ((Boc)₂O).[2]
Methodology:
-
Dissolution: Dissolve 2-(4-aminophenyl)ethanol (1 equivalent) in a suitable organic solvent, such as ethyl acetate or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 to 1.1 equivalents) to the solution. For some substrates, a mild base like triethylamine or 4-dimethylaminopyridine (DMAP) can be used to facilitate the reaction, though it is often successful without a base.
-
Reaction: Stir the mixture at room temperature for 12 to 24 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Caption: Synthesis workflow for this compound.
Key Chemical Reactions and Reactivity
The presence of three distinct functional moieties—the Boc-protected amine, the primary alcohol, and the phenyl ring—dictates the compound's reactivity.
-
N-Boc Deprotection: The most common reaction is the removal of the Boc group under acidic conditions to liberate the free amine.[2] This is a critical step for subsequent functionalization, such as amide bond formation.
-
Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents (e.g., PCC, Swern oxidation, TEMPO).[2] This allows for the introduction of a carbonyl group for further derivatization.
-
Aromatic Ring Substitution: The phenyl ring can undergo electrophilic aromatic substitution, although the carbamate group is an ortho-, para-director and can influence the regioselectivity of such reactions.
Deprotection Protocol (Acidic Hydrolysis):
-
Dissolution: Dissolve this compound in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) (often used as a 25-50% solution in DCM) or a 4M solution of HCl in 1,4-dioxane.[14]
-
Reaction: Stir the solution at room temperature for 1 to 4 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Workup: Remove the solvent and excess acid under reduced pressure to yield the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt). The free amine can be obtained by a subsequent basic workup.
Caption: Key reactions of this compound.
Applications in Research and Development
This compound is a versatile intermediate with significant applications:
-
Pharmaceutical Synthesis: It serves as a precursor for various active pharmaceutical ingredients (APIs). The protected amine and reactive alcohol allow for its incorporation into complex molecular scaffolds. It is listed as an intermediate related to the synthesis of Mirabegron.[3]
-
Polymer Chemistry: The bifunctional nature of the molecule allows it to act as a monomer or a functional building block for creating specialized polymers and dendrimers.[2]
-
Material Science: The ability to selectively functionalize either the amine (after deprotection) or the alcohol group makes it useful for surface modification and the development of functional materials.[2]
This technical guide provides a comprehensive overview of the chemical properties, synthetic protocols, and reactivity of this compound, highlighting its importance as a strategic intermediate for scientific research and development.
References
- 1. tert-Butyl carbamate, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 3. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. compoundchem.com [compoundchem.com]
- 5. rsc.org [rsc.org]
- 6. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. tert-butyl bis(2-hydroxyethyl)carbamate, 103898-11-9 | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
In-Depth Technical Guide: N-Boc-2-(4-aminophenyl)ethanol (CAS: 104060-23-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-2-(4-aminophenyl)ethanol, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in the synthesis of bioactive molecules.
Core Chemical Data
This compound, systematically named tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate, is a difunctional molecule containing a Boc-protected aniline and a primary alcohol.[1] This structure makes it a versatile building block in medicinal chemistry and material science.[1]
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| CAS Number | 104060-23-3 | [2] |
| Molecular Formula | C₁₃H₁₉NO₃ | [1] |
| Molecular Weight | 237.29 g/mol | [1] |
| IUPAC Name | tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate | [3] |
| Physical Form | Solid | [3] |
| Melting Point | Data not available (Precursor 2-(4-aminophenyl)ethanol: 107-110 °C) | [4][5][6][7] |
| Solubility | Soluble in methanol and other polar organic solvents. Predicted LogS: -2.92 (0.286 mg/mL) | [4][8] |
| Storage | Room temperature, in a dry, sealed container. | [3] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.2-7.4 (d, 2H, Ar-H), 6.8-7.0 (d, 2H, Ar-H), 6.4-6.6 (br s, 1H, NH), 3.8-3.9 (t, 2H, CH₂-O), 2.8-2.9 (t, 2H, Ar-CH₂), 1.5 (s, 9H, C(CH₃)₃). Predicted based on similar structures. | [9] |
| ¹³C NMR (CDCl₃) | δ (ppm): 153 (C=O), 136-138 (Ar-C), 130-132 (Ar-C), 118-120 (Ar-CH), 114-116 (Ar-CH), 80-81 (C(CH₃)₃), 62-64 (CH₂-O), 38-40 (Ar-CH₂), 28 (C(CH₃)₃). Predicted based on similar structures. | [9][10] |
| IR (KBr, cm⁻¹) | ~3350 (O-H stretch), ~3300 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend), ~1240 (C-O stretch), ~830 (para-disubstituted benzene). Predicted based on functional groups. | [11][12][13] |
Synthesis and Experimental Protocols
The most common synthesis of this compound involves the protection of the amino group of 2-(4-aminophenyl)ethanol using di-tert-butyl dicarbonate (Boc₂O).[1]
Synthesis of this compound
This protocol describes a standard laboratory procedure for the N-Boc protection of 2-(4-aminophenyl)ethanol.
Workflow Diagram: Synthesis of this compound
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. compoundchem.com [compoundchem.com]
- 3. This compound | 104060-23-3 [sigmaaldrich.com]
- 4. 2-(4-Aminophenyl)ethanol | 104-10-9 [chemicalbook.com]
- 5. chemicalkland.com [chemicalkland.com]
- 6. klandchemicals.com [klandchemicals.com]
- 7. 2-(4-Aminophenyl)ethanol | CAS#:104-10-9 | Chemsrc [chemsrc.com]
- 8. 104060-23-3 | this compound | Mirabegron Related | Ambeed.com [ambeed.com]
- 9. rsc.org [rsc.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tert-Butyl carbamate [webbook.nist.gov]
- 13. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE(26690-80-2) IR Spectrum [m.chemicalbook.com]
In-Depth Technical Guide: Tert-butyl 4-(2-hydroxyethyl)phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-butyl 4-(2-hydroxyethyl)phenylcarbamate, a valuable intermediate in organic synthesis and drug discovery.
Chemical Structure and Identification
Tert-butyl 4-(2-hydroxyethyl)phenylcarbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a nitrogen atom, which is itself bonded to a phenyl ring substituted with a 2-hydroxyethyl group at the para position.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 104060-23-3[1] |
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.29 g/mol [2] |
| IUPAC Name | tert-butyl N-[4-(2-hydroxyethyl)phenyl]carbamate |
Physicochemical Properties
Detailed experimental data on the physical properties of tert-butyl 4-(2-hydroxyethyl)phenylcarbamate are not widely available in public literature. The following table summarizes computed and available data. Researchers should verify these properties experimentally.
| Property | Value | Source |
| Appearance | White to off-white solid | Typical for similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water. | Inferred from structure |
| XLogP3-AA | 2.1 | Computed |
| Hydrogen Bond Donor Count | 2 | Computed |
| Hydrogen Bond Acceptor Count | 4 | Computed |
Synthesis
A plausible synthetic route to tert-butyl 4-(2-hydroxyethyl)phenylcarbamate involves the protection of the amino group of 4-(2-hydroxyethyl)aniline with di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme:
A plausible synthetic pathway for the target compound.
Experimental Protocol (General Procedure)
This protocol is a general representation and may require optimization.
Materials:
-
4-(2-Hydroxyethyl)aniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or another suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(2-hydroxyethyl)aniline (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.1 - 1.5 eq) to the solution.
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Spectroscopic Data (Predicted and Representative)
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | d | 2H | Ar-H (ortho to NHBoc) |
| ~7.1 | d | 2H | Ar-H (ortho to CH₂CH₂OH) |
| ~6.5 | br s | 1H | NH |
| ~3.8 | t | 2H | -CH₂OH |
| ~2.8 | t | 2H | Ar-CH₂ - |
| ~1.7 | t (br) | 1H | OH |
| 1.5 | s | 9H | -C(CH₃ )₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | C =O (carbamate) |
| ~137 | Ar-C (ipso to NHBoc) |
| ~135 | Ar-C (ipso to CH₂CH₂OH) |
| ~129 | Ar-C H |
| ~119 | Ar-C H |
| ~80 | -C (CH₃)₃ |
| ~63 | -C H₂OH |
| ~39 | Ar-C H₂- |
| ~28 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch |
| ~3300 | Medium | N-H stretch |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (carbamate) |
| 1600-1450 | Medium | C=C stretch (aromatic) |
| ~1530 | Medium | N-H bend |
| ~1240, ~1160 | Strong | C-O stretch (carbamate) |
| ~1050 | Medium | C-O stretch (alcohol) |
Mass Spectrometry (Predicted)
-
Electrospray Ionization (ESI-MS): Expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 238.14. Also, adducts with sodium [M+Na]⁺ at m/z 260.12 and potassium [M+K]⁺ at m/z 276.10 may be observed.
-
Electron Ionization (EI-MS): The molecular ion peak [M]⁺ at m/z 237 may be weak or absent. Common fragmentation patterns would include the loss of the tert-butyl group (-57) to give a fragment at m/z 180, and loss of isobutylene (-56) followed by loss of CO₂ (-44).
Applications in Research and Development
Tert-butyl 4-(2-hydroxyethyl)phenylcarbamate serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The Boc-protected amine allows for selective reactions at other positions of the molecule. The hydroxyl group can be further functionalized, for example, by conversion to an ether, ester, or halide, or used in coupling reactions. The Boc group can be readily removed under acidic conditions to liberate the free amine for subsequent transformations.
Workflow for Utilization in Synthesis:
General synthetic utility workflow.
Safety and Handling
-
Hazard Identification: While specific toxicity data is limited, compounds of this class should be handled with care. Assume it may be harmful if swallowed, inhaled, or in contact with skin. May cause eye and skin irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide provides a summary of the available information on tert-butyl 4-(2-hydroxyethyl)phenylcarbamate. Researchers are advised to consult original research articles and safety data sheets for the most detailed and up-to-date information.
References
An In-depth Technical Guide to the Molecular Weight of N-Boc-2-(4-aminophenyl)ethanol
This technical guide provides a detailed analysis of the molecular weight of N-Boc-2-(4-aminophenyl)ethanol, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require precise physicochemical data for this compound.
Introduction
This compound, also known as tert-butyl 4-(2-hydroxyethyl)phenylcarbamate, is an organic compound recognized for its role as a versatile building block. Its molecular structure incorporates a tert-butoxycarbonyl (Boc) protecting group on an aminophenyl ethanol backbone, making it a valuable reagent in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. An accurate understanding of its molecular weight is fundamental for stoichiometric calculations in reaction chemistry, analytical characterization, and drug formulation.
Molecular Formula and Weight
The chemical properties of this compound are defined by its elemental composition.
-
Molecular Formula: C₁₃H₁₉NO₃
-
Molecular Weight: Approximately 237.30 g/mol
This molecular weight is a critical parameter for both laboratory synthesis and industrial-scale production, ensuring precision in material quantification and reaction stoichiometry.
Methodology for Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The
A Comprehensive Guide to the Synthesis of N-Boc-2-(4-aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of N-Boc-2-(4-aminophenyl)ethanol from its precursor, 2-(4-aminophenyl)ethanol. The focus is on the widely employed N-tert-butoxycarbonyl (Boc) protection strategy, a cornerstone in modern organic synthesis, particularly in pharmaceutical and peptide chemistry.[1][2] This document outlines the reaction mechanism, detailed experimental protocols, and key quantitative data to facilitate reproducible and efficient synthesis.
Introduction and Reaction Principle
The protection of amine functional groups is a critical step in multi-step organic synthesis to prevent unwanted side reactions.[1] The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability across a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[1][2][3]
The synthesis of this compound involves the reaction of the primary aromatic amine of 2-(4-aminophenyl)ethanol with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on one of the electrophilic carbonyl carbons of the Boc anhydride.[3] This transfer of the tert-butoxycarbonyl group forms a stable carbamate, effectively "protecting" the amine.[2] The process is efficient, generally high-yielding, and can be performed under relatively mild conditions.[4]
Reactant and Product Data
The physical and chemical properties of the key compounds in this synthesis are summarized below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 2-(4-Aminophenyl)ethanol | 104-10-9 | C₈H₁₁NO | 137.18 | White crystalline solid |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 | Colorless liquid or solid |
| This compound | 104060-23-3 | C₁₃H₁₉NO₃ | 237.29 | Solid |
Data sourced from references[5][6][7][8].
Experimental Protocol
This section details a representative experimental procedure for the N-Boc protection of 2-(4-aminophenyl)ethanol. Conditions can be adapted based on laboratory-specific requirements.
3.1 Materials and Reagents
-
2-(4-aminophenyl)ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (optional, but recommended): Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Reagents for work-up: 1 M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (aq) (brine), Anhydrous Na₂SO₄ or MgSO₄
-
Reagents for purification: Silica gel, Eluent (e.g., Ethyl Acetate/Hexanes mixture)
3.2 General Reaction Procedure
-
Dissolution: In a round-bottom flask, dissolve 2-(4-aminophenyl)ethanol (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.5 M concentration).
-
Base Addition: Add a base such as Triethylamine (1.1-1.5 eq) to the solution and stir for several minutes at room temperature.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 eq) to the stirred mixture. The addition can be done portion-wise as a solid or dropwise if dissolved in a small amount of the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (2-(4-aminophenyl)ethanol) is fully consumed.
-
Quenching and Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[1]
-
Redissolve the residue in an organic solvent like Ethyl Acetate.[1]
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and finally with brine.[1]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude this compound.[1]
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to obtain the pure product.[8]
3.3 Summary of Reaction Parameters
| Parameter | Typical Value / Condition | Rationale / Notes |
| Stoichiometry (Boc₂O) | 1.05 - 1.2 equivalents | A slight excess ensures complete consumption of the starting amine. |
| Solvent | THF, DCM, Acetonitrile[4] | Chosen for solubility of reactants and compatibility with the reaction. |
| Base | Triethylamine (TEA), NaHCO₃[4] | Neutralizes the acidic proton of the amine, facilitating the reaction. |
| Catalyst | DMAP (catalytic amount)[9] | Can be used to accelerate the reaction, especially for less reactive amines. |
| Temperature | 0 °C to Room Temperature[4] | Mild conditions are generally sufficient for high conversion. |
| Reaction Time | 1 - 12 hours | Monitored by TLC for completion. |
| Typical Yield | >90% | Boc protection of primary amines is typically a high-yielding reaction. |
Visualization of Workflow and Chemistry
Diagrams created using Graphviz provide a clear visual representation of the process flow and the underlying chemical transformation.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: The overall chemical transformation for the Boc protection of 2-(4-aminophenyl)ethanol.
Conclusion
The synthesis of this compound from 2-(4-aminophenyl)ethanol via Boc protection is a robust and highly efficient transformation. The procedure is straightforward, utilizes common laboratory reagents, and proceeds under mild conditions to give high yields of the desired product. This protected intermediate is a valuable building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[10][11] The protocol and data provided in this guide serve as a comprehensive resource for researchers in the field of organic and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. 1stsci.com [1stsci.com]
- 6. This compound | 104060-23-3 [sigmaaldrich.com]
- 7. This compound | 104060-23-3 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 10. chemicalkland.com [chemicalkland.com]
- 11. 2-(4-Aminophenyl)ethanol | 104-10-9 [chemicalbook.com]
A Technical Guide to the Physical Properties of N-Boc-2-(4-aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-(4-aminophenyl)ethanol, also known by its IUPAC name tert-butyl 4-(2-hydroxyethyl)phenylcarbamate, is a valuable chemical intermediate in organic synthesis. The presence of a Boc-protected amine and a primary alcohol on a phenethyl scaffold makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and other biologically active compounds.[1] The Boc protecting group provides a straightforward method for selectively masking the nucleophilicity of the aniline nitrogen, allowing for reactions to be carried out at the hydroxyl group. This guide provides a summary of the available physical and spectroscopic properties of this compound, along with standardized experimental protocols for their determination.
Core Physical Properties
A comprehensive review of publicly available data from chemical suppliers and safety data sheets indicates that while some physical properties of this compound are well-documented, specific quantitative values for melting point and solubility are not consistently reported. The following table summarizes the available information.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₉NO₃ | [1][2][3] |
| Molecular Weight | 237.30 g/mol | [1][2] |
| Physical Form | Solid | |
| Appearance | White to off-white or light brown solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in a range of organic solvents such as methanol, ethanol, ethyl acetate, dichloromethane, and acetone due to the presence of both polar (hydroxyl and carbamate) and non-polar (phenyl ring and tert-butyl group) moieties. Insoluble in water. | |
| Storage | Sealed in a dry environment at room temperature. |
Note: The melting point of the parent compound, 2-(4-aminophenyl)ethanol, is reported to be in the range of 104-110 °C.[4][5][6]
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound. While specific peak lists are not always provided in commercial sources, the expected spectral features can be inferred from the molecular structure.
| Spectrum | Expected Characteristics |
| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methylene protons of the ethyl group (two triplets, one for the CH₂ adjacent to the aromatic ring and one for the CH₂ adjacent to the hydroxyl group), the aromatic protons (two doublets), the N-H proton of the carbamate, and the O-H proton of the alcohol. |
| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display distinct signals for the carbons of the tert-butyl group, the carbamate carbonyl, the two methylene carbons of the ethyl group, and the carbons of the aromatic ring. |
| IR Spectroscopy | The infrared (IR) spectrum is expected to exhibit characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3500 cm⁻¹), the O-H stretch of the alcohol (a broad peak around 3200-3600 cm⁻¹), C-H stretches (aromatic and aliphatic), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and C-O stretch of the alcohol. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (237.30 g/mol ), as well as fragmentation patterns characteristic of the loss of the Boc group and other fragments. |
Experimental Protocols
The following are detailed, standardized methodologies for the determination of key physical properties of solid organic compounds like this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. A capillary tube is sealed at one end and the open end is used to scoop a small amount of the powder. The tube is then gently tapped to pack the solid into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.
-
Measurement:
-
A preliminary, rapid heating is performed to get an approximate melting point.
-
The apparatus is allowed to cool.
-
A second, more precise measurement is conducted with a slow heating rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
-
Solubility Determination (Qualitative)
Objective: To determine the solubility of this compound in various solvents.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of this compound is placed into a series of small test tubes.
-
Solvent Addition: To each test tube, a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) is added incrementally, starting with 0.5 mL.
-
Observation: After each addition, the mixture is agitated vigorously for at least one minute. The sample is observed for dissolution.
-
Classification:
-
Soluble: The solid completely dissolves to form a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all. The observations are recorded for each solvent.
-
Synthesis Workflow
This compound is typically synthesized from its parent amine, 2-(4-aminophenyl)ethanol, through a protection reaction with di-tert-butyl dicarbonate (Boc₂O).
Caption: Synthesis of this compound.
Conclusion
References
An In-depth Technical Guide on the Solubility of N-Boc-2-(4-aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data
Specific quantitative solubility data for N-Boc-2-(4-aminophenyl)ethanol in various organic solvents is not extensively documented in publicly accessible literature. However, for research and development purposes, it is crucial to determine this empirically. The following table is provided as a template for researchers to systematically record their experimental solubility data.
Table 1: Solubility Data Template for this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Tetrahydrofuran (THF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Water |
Note: The precursor, 2-(4-aminophenyl)ethanol, is reported to be soluble in methanol.[2]
Experimental Protocol for Solubility Determination (Gravimetric Method)
The gravimetric method is a straightforward and widely used technique to determine the solubility of a solid compound in a solvent.[3][4][5][6]
Objective: To determine the concentration of this compound in a saturated solution at a specific temperature.
Materials:
-
This compound
-
Selected solvent(s)
-
Conical flask or sealed vials
-
Magnetic stirrer and stir bars
-
Thermostatic water bath or heating mantle
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance
-
Drying oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.[3]
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic water bath set to the desired temperature and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear solution) using a pre-heated or ambient temperature syringe, depending on the experimental temperature.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Weighing:
-
Weigh the evaporation dish containing the filtrate to determine the weight of the solution.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60°C).
-
Continue drying until a constant weight of the dried solute is achieved.[3][6]
-
-
Calculation:
-
Calculate the weight of the dissolved solute by subtracting the initial weight of the empty dish from the final weight of the dish with the dried solute.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.
-
Visualized Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the gravimetric method.
Caption: Experimental workflow for solubility determination.
Signaling Pathways
This compound is a synthetic intermediate primarily used in the construction of more complex molecules.[1] As such, it is not typically involved in biological signaling pathways itself. Its utility lies in its bifunctional nature, possessing a protected amine and a hydroxyl group, which allows for sequential chemical modifications in the synthesis of pharmacologically active compounds.
References
N-Boc-2-(4-aminophenyl)ethanol: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for N-Boc-2-(4-aminophenyl)ethanol, a key intermediate in pharmaceutical synthesis. Understanding the chemical stability of this compound is critical for ensuring its integrity, purity, and performance in drug development and various research applications.
Chemical and Physical Properties
This compound, with the IUPAC name tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate, is a bifunctional molecule featuring a Boc-protected aromatic amine and a primary alcohol. These functional groups dictate its reactivity and stability profile.
| Property | Value | Reference |
| CAS Number | 104060-23-3 | N/A |
| Molecular Formula | C13H19NO3 | N/A |
| Molecular Weight | 237.30 g/mol | N/A |
| Physical State | Solid | [1] |
| Appearance | Light brown | [1] |
| Melting Point | 104 - 110 °C | [1] |
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, oxygen, and light. The primary degradation pathways involve the cleavage of the tert-butoxycarbonyl (Boc) protecting group and the oxidation of the primary alcohol. The compound is generally stable under standard room temperature conditions.
Hydrolytic Stability
The N-Boc group is susceptible to cleavage under acidic conditions.[2] This deprotection reaction proceeds via acid-catalyzed hydrolysis, yielding 2-(4-aminophenyl)ethanol, isobutylene, and carbon dioxide. The compound exhibits good stability in neutral and basic aqueous solutions.
Oxidative Stability
The presence of a primary alcohol and an electron-rich aniline ring makes the molecule susceptible to oxidation. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The aniline moiety, although protected, can be sensitive to strong oxidizing agents. The compound is noted to be air-sensitive, suggesting that prolonged exposure to atmospheric oxygen could lead to degradation.[3]
Thermal Stability
This compound is a solid with a relatively high melting point, indicating good thermal stability under standard conditions. However, like many N-Boc protected compounds, it can undergo thermal deprotection at elevated temperatures.[4] This process involves the elimination of isobutylene and carbon dioxide to yield the free amine.[4] Thermal decomposition can also lead to the release of irritating vapors and gases, such as carbon monoxide and carbon dioxide.[1][3]
Table 1: Comparative Thermal Deprotection Data for an Analogous N-Boc Aniline
| Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |
| TFE | 240 | 30 | 93 |
| MeOH | 240 | 30 | 88 |
| THF | 240 | 30 | 65 |
| Toluene | 240 | 30 | 54 |
| Data from a study on the thermal deprotection of N-Boc aniline, a structurally related compound.[2] TFE = Trifluoroethanol. |
Photostability
Specific photostability studies on this compound are not extensively documented. However, aromatic compounds can be susceptible to degradation upon exposure to UV light. It is advisable to protect the compound from light during storage and handling.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended based on supplier safety data sheets:
-
Temperature: Store at room temperature.[][6] For long-term storage, refrigeration (2-8 °C) is advisable.
-
Atmosphere: The compound is air-sensitive.[3] Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Moisture: Keep in a dry place.[3][][6] The presence of moisture, especially under acidic conditions, can promote hydrolysis of the Boc group.
-
Light: Protect from light to prevent potential photodegradation.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[3]
Experimental Protocols: Stability Assessment
The following section outlines a detailed experimental protocol for conducting a forced degradation study on this compound. This protocol is designed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
Caption: Experimental workflow for a forced degradation study.
Objective
To evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines (e.g., Q1A).
Materials and Equipment
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2, 30%)
-
Calibrated HPLC system with UV and Mass Spectrometry (MS) detectors
-
Calibrated pH meter
-
Thermostatic oven
-
Photostability chamber
Experimental Procedure
4.3.1 Preparation of Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Acidic Solution: Prepare a 0.1 M HCl solution.
-
Basic Solution: Prepare a 0.1 M NaOH solution.
-
Oxidizing Solution: Prepare a 3% H2O2 solution.
4.3.2 Stress Conditions
For each condition, a control sample (stock solution stored at 2-8°C, protected from light) should be analyzed concurrently.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time intervals.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H2O2.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time intervals.
-
-
Thermal Degradation (Solid State):
-
Place a known quantity of solid this compound in a vial.
-
Heat in an oven at a high temperature (e.g., 80°C, below the melting point).
-
At each time point, withdraw a sample, dissolve in the mobile phase to the target concentration, and analyze.
-
-
Photostability:
-
Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
4.3.3 Sample Analysis
-
All samples should be diluted to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase before injection into the HPLC system.
-
A stability-indicating HPLC method (e.g., reverse-phase with a gradient elution) coupled with UV and MS detection should be used to separate the parent compound from any degradation products.
-
The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Mass spectrometry data will be essential for the tentative identification of degradation products.
Conclusion
This compound is a moderately stable compound that requires specific storage conditions to prevent degradation. The primary liabilities are the acid-catalyzed hydrolysis of the N-Boc group and the potential for oxidation. By adhering to the recommended storage conditions—sealed, dry, under an inert atmosphere, and protected from light—researchers can ensure the chemical integrity of this important synthetic intermediate. The provided experimental protocol for forced degradation studies serves as a robust framework for a comprehensive stability assessment, enabling the development of reliable and stable formulations and processes.
References
- 1. (PDF) Enzymatic Kinetic Resolution of Tert-Butyl [research.amanote.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of N-Boc-2-(4-aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N-Boc-2-(4-aminophenyl)ethanol (CAS No. 104060-23-3), a key intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity in a laboratory setting.
Section 1: Compound Identification and Properties
This compound, also known as tert-butyl 4-(2-hydroxyethyl)phenylcarbamate, is a solid organic compound widely used as a building block in the synthesis of pharmaceuticals and other complex molecules.[1] The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other functional sites of the molecule.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 104060-23-3 | [1][2][3] |
| Molecular Formula | C₁₃H₁₉NO₃ | [1][3] |
| Molecular Weight | 237.29 g/mol | [3] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | Room temperature, sealed in a dry environment | [1] |
| IUPAC Name | tert-butyl 4-(2-hydroxyethyl)phenylcarbamate |
Section 2: Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute oral toxicity.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Source:[2] |
GHS Pictogram:
Signal Word: Warning [2]
Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280[2]
-
Response: P302+P352, P304+P340, P305+P351+P338, P330, P362+P364[2]
-
Storage: P403+P233, P405[2]
-
Disposal: P501[2]
Section 3: Safe Handling and Storage
Proper handling and storage are essential to minimize risk. The following workflow outlines the critical steps for safely managing the compound within a laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]
-
Hygiene: Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]
-
Dust Formation: Avoid creating dust. Use careful weighing and transfer techniques.
Storage:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The compound should be kept sealed under dry, room temperature conditions.[1]
-
Security: Store in a locked-up area to prevent unauthorized access.[2]
Section 4: First-Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure. The following decision tree outlines the necessary steps.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) or oxygen. Call a physician if you feel unwell.[2]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2]
Section 5: Accidental Release Measures
In the event of a spill, follow a clear, methodical procedure to ensure safety and proper cleanup.
-
Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, or dust. Ensure adequate ventilation and evacuate personnel to safe areas.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses.[2]
-
Containment and Cleanup: Absorb spills with an inert, non-combustible material (e.g., sand, diatomite). Collect and place the material into a suitable, labeled container for disposal according to local regulations.[2]
Section 6: Example Experimental Protocol
This compound is a versatile intermediate. A common synthetic transformation involves the activation of its terminal hydroxyl group to a better leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution. The following is a representative, generalized protocol for such a reaction.
Table 3: Generalized Protocol for Hydroxyl Group Activation
| Step | Procedure | Reagents & Conditions | Purpose |
| 1. Preparation | Dissolve this compound (1 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane) under an inert atmosphere (N₂ or Ar). | Solvent: DCM; Atmosphere: Inert | To create a reaction environment free of water. |
| 2. Cooling | Cool the solution to 0 °C using an ice bath. | Temperature: 0 °C | To control the reaction rate and minimize side reactions. |
| 3. Base Addition | Add a non-nucleophilic base (e.g., Triethylamine, 1.5 eq.) to the solution. | Base: Triethylamine (TEA) | To deprotonate the hydroxyl group, making it a better nucleophile. |
| 4. Activation | Slowly add the activating agent (e.g., p-Toluenesulfonyl chloride, 1.2 eq.) portion-wise. | Activating Agent: TsCl | To convert the hydroxyl into a tosylate, a good leaving group. |
| 5. Reaction | Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours. | Time: 6-16 hours | To allow the reaction to proceed to completion. |
| 6. Monitoring | Monitor reaction progress by Thin-Layer Chromatography (TLC). | Analytical Method: TLC | To determine when the starting material has been consumed. |
| 7. Workup | Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Reagents: H₂O, Brine, Na₂SO₄ | To isolate the crude product from the reaction mixture. |
| 8. Purification | Purify the crude product by flash column chromatography on silica gel. | Method: Column Chromatography | To obtain the pure, activated intermediate. |
| This protocol is generalized from standard organic synthesis procedures for similar transformations and should be adapted and optimized for specific laboratory conditions and scales.[5] |
References
N-Boc-2-(4-aminophenyl)ethanol: A Comprehensive Material Safety Data Sheet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the material safety data for N-Boc-2-(4-aminophenyl)ethanol (CAS No: 104060-23-3), a key intermediate in pharmaceutical synthesis. The following sections consolidate critical safety information, physical and chemical properties, and handling procedures to ensure its safe use in a laboratory and research environment.
Physicochemical and Safety Data
The following tables summarize the key quantitative data for this compound, compiled from various supplier safety data sheets.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₃ | [1] |
| Molecular Weight | 237.29 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 104 - 108 °C | [3] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2] |
Table 2: Hazard Identification and GHS Classification
| Hazard Statement | GHS Classification | Signal Word |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | Warning |
| H315: Causes skin irritation | Skin irritation (Category 2) | Warning |
| H319: Causes serious eye irritation | Serious eye irritation (Category 2A) | Warning |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system | Warning |
Source:[2]
Table 3: Precautionary Statements
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
Detailed experimental protocols for the determination of toxicological and physicochemical properties of this compound are not publicly available in the provided Material Safety Data Sheets. These studies are typically conducted by the manufacturer and are often proprietary. The data presented in the SDS are summaries of these internal findings and are provided to ensure safe handling and use.
Emergency Procedures and Handling
Chemical Spill Response Workflow
The following diagram outlines a logical workflow for responding to a chemical spill of this compound in a laboratory setting. Adherence to this protocol is crucial for minimizing exposure and ensuring the safety of all personnel.
Caption: A flowchart illustrating the key steps for a safe and effective response to a chemical spill.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[6]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed. Store locked up.
This guide is intended to provide essential safety information for trained professionals. Always refer to the complete Safety Data Sheet from your supplier before handling this chemical and ensure that appropriate engineering controls and personal protective equipment are in place.
References
Commercial Availability and Technical Guide for N-Boc-2-(4-aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-2-(4-aminophenyl)ethanol, also known as tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate, is a versatile bifunctional building block crucial in pharmaceutical and materials science research. Its structure incorporates a Boc-protected aniline and a primary alcohol, enabling sequential, regioselective reactions. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and purification protocols. Furthermore, it details its application as a linker in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Commercial Availability and Physicochemical Properties
This compound is readily available from various chemical suppliers. The typical purity offered is around 97%. Below is a summary of its key properties and representative commercial sources.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 174908-41-7 |
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.29 g/mol [1] |
| Appearance | White to off-white solid |
| Purity | ≥97% |
| Storage | Room temperature, in a dry, sealed container |
Table 2: Representative Commercial Suppliers
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g |
| 1st Scientific LLC | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g, 500 g |
| BLD Pharm | Inquire | Inquire |
| Smolecule | In Stock | Inquire |
Synthesis and Purification
The synthesis of this compound is typically achieved through the N-protection of 2-(4-aminophenyl)ethanol using di-tert-butyl dicarbonate (Boc₂O).[1] The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Experimental Protocol: Synthesis
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-(4-aminophenyl)ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 2-(4-aminophenyl)ethanol (1.0 equivalent) in ethyl acetate.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents).
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude this compound can be purified by column chromatography followed by recrystallization.
2.2.1. Column Chromatography
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexanes. The optimal gradient should be determined by TLC analysis.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system.
-
Collect the fractions containing the pure product and combine them.
-
Evaporate the solvent under reduced pressure.
-
2.2.2. Recrystallization
-
Solvent System: A mixture of ethyl acetate and hexanes is often suitable. The ideal ratio should be determined experimentally.
-
Procedure:
-
Dissolve the product from column chromatography in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Spectroscopic Data (Representative)
Table 3: Representative Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | * δ ~ 7.2-7.4 ppm: Aromatic protons (doublet, 2H) adjacent to the NHBoc group. * δ ~ 7.0-7.2 ppm: Aromatic protons (doublet, 2H) adjacent to the ethyl group. * δ ~ 6.5 ppm: Broad singlet for the NH proton. * δ ~ 3.8 ppm: Triplet for the -CH₂-OH protons. * δ ~ 2.8 ppm: Triplet for the Ar-CH₂- protons. * δ ~ 1.5 ppm: Singlet for the Boc group's methyl protons (9H). |
| ¹³C NMR | * δ ~ 153 ppm: Carbonyl carbon of the Boc group. * δ ~ 130-138 ppm: Aromatic carbons. * δ ~ 80 ppm: Quaternary carbon of the Boc group. * δ ~ 63 ppm: -CH₂-OH carbon. * δ ~ 38 ppm: Ar-CH₂- carbon. * δ ~ 28 ppm: Methyl carbons of the Boc group. |
| IR (cm⁻¹) | * ~3350 cm⁻¹: N-H stretch (carbamate). * ~3300 cm⁻¹: O-H stretch (alcohol). * ~2980-2850 cm⁻¹: C-H stretches (aliphatic). * ~1690 cm⁻¹: C=O stretch (carbamate). * ~1530 cm⁻¹: N-H bend. * ~1250, 1160 cm⁻¹: C-O stretches. |
| Mass Spec. | * [M+H]⁺: Expected around m/z 238. * [M+Na]⁺: Expected around m/z 260. * Fragment ions: Loss of the Boc group (-100) or isobutylene (-56) are characteristic. |
Applications in Drug Development
The bifunctional nature of this compound makes it a valuable linker precursor in the design of complex therapeutic agents. The Boc-protected amine allows for the selective modification of the hydroxyl group, and subsequent deprotection of the amine reveals a new reactive site for further conjugation.
Synthesis of Bifunctional Linkers
The hydroxyl group can be activated or converted to other functional groups (e.g., an azide, alkyne, or a leaving group for nucleophilic substitution) to attach a payload molecule. Following this, the Boc group can be removed under acidic conditions to expose the aniline nitrogen, which can then be coupled to a targeting moiety.
Caption: General workflow for creating a bifunctional linker conjugate.
Role in PROTACs and ADCs
In the context of PROTACs, the linker derived from this molecule can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. In ADCs, it can link a cytotoxic drug to a monoclonal antibody. The length and chemical nature of the linker are critical for the efficacy of these therapeutics.
Caption: Application of bifunctional linkers in PROTACs and ADCs.
Safety Information
This compound should be handled in a well-ventilated area by trained professionals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Hazard Statements:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
The Sentinel of Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group in N-Boc-2-(4-aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the intricate assembly of peptides and complex pharmaceutical agents.[1] Its widespread adoption is a testament to its unique stability profile and, most critically, its facile and clean removal under mild acidic conditions.[1] In the context of N-Boc-2-(4-aminophenyl)ethanol, the Boc group serves as a crucial temporary shield, enabling chemists to perform selective modifications on other parts of the molecule. This guide provides a comprehensive technical overview of the N-Boc group's role with this specific compound, detailing its chemical principles, mechanisms, experimental protocols, and applications.
Core Chemical Principles: Why Protect?
2-(4-aminophenyl)ethanol possesses two primary reactive sites: a nucleophilic aromatic amino group (-NH₂) and a primary alcohol (-OH). The amino group's nucleophilicity and basicity can interfere with reactions intended for the hydroxyl group or the aromatic ring. The Boc group is employed to temporarily convert the highly reactive amine into a carbamate.[2] This transformation has several key advantages:
-
Reduced Nucleophilicity: The carbamate nitrogen is significantly less nucleophilic than the free amine, preventing it from participating in unwanted side reactions.
-
Chemical Stability: The Boc group is robust and stable under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[1][3]
-
Orthogonality: Its stability to basic and reductive conditions makes it an ideal "orthogonal" partner to other protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) groups.[1][3]
-
Facile Cleavage: The defining feature of the Boc group is its lability under mild acidic conditions, allowing for its clean removal without disturbing other acid-stable functionalities.[3]
This strategic protection allows for a logical and controlled synthetic sequence, making this compound a versatile and valuable building block in medicinal chemistry and drug discovery.[4]
I. The Protection Reaction: Synthesis of this compound
The most common method for introducing the Boc group onto the amine of 2-(4-aminophenyl)ethanol is through a reaction with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Mechanism
The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[5][6] This intermediate collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into the stable products of carbon dioxide gas and a tert-butoxide anion.[3][5] The tert-butoxide then deprotonates the positively charged amine, yielding the final N-Boc protected product.[5] While the reaction can proceed without a base, a non-nucleophilic base like triethylamine (NEt₃) is often added to accelerate the reaction.[3]
Experimental Protocol: N-Boc Protection
This protocol is a generalized procedure based on common laboratory practices for N-Boc protection.[3]
-
Preparation: Dissolve 2-(4-aminophenyl)ethanol (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2-0.5 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (NEt₃, 1.2 eq) to the solution and stir.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq), either as a solid or dissolved in a small amount of the reaction solvent.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove the solvent.
-
Redissolve the residue in a water-immiscible solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, a mild acid (e.g., 1 M HCl) to remove excess base, and finally with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Boc-2-(4-aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-Boc-2-(4-aminophenyl)ethanol, a versatile building block in organic and medicinal chemistry.[1] The presence of a Boc-protected amine and a primary alcohol on a phenyl scaffold makes it a valuable intermediate for the synthesis of a wide range of molecules, including pharmaceuticals and materials for polymer chemistry.[1]
Introduction
This compound, also known as tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate, is an organic compound featuring a tert-butoxycarbonyl (Boc) protecting group on the amino functionality of 2-(4-aminophenyl)ethanol.[1] This protection strategy is crucial in multi-step syntheses as it prevents the nucleophilic and basic amine from undergoing unwanted side reactions while allowing for chemical modifications at the hydroxyl group.[2] The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid, to regenerate the free amine when desired.[1]
The synthesis of this compound is typically achieved through the reaction of 2-(4-aminophenyl)ethanol with di-tert-butyl dicarbonate (Boc₂O).[1] This straightforward and high-yielding reaction provides a stable intermediate for further chemical transformations.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-(4-aminophenyl)ethanol | [1] |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [1] |
| Solvent | Ethyl acetate | [1] |
| Reaction Time | ~24 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Typical Yield | 90-98% | Assumed based on similar reactions |
| Purity (post-purification) | >98% (by HPLC) | Assumed based on standard purification |
| Molecular Formula | C₁₃H₁₉NO₃ | [1] |
| Molecular Weight | 237.29 g/mol | [1] |
Experimental Protocol
Materials:
-
2-(4-aminophenyl)ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl acetate (EtOAc), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional, if further purification is needed)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(4-aminophenyl)ethanol (1.0 equivalent) in anhydrous ethyl acetate to make a 0.1-0.5 M solution.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 24 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove any unreacted Boc₂O and acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: The structure and purity of the final product, this compound, can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Experimental Workflow
References
Application Notes and Protocols: Synthesis of N-Boc-2-(4-aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-(4-aminophenyl)ethanol, also known as tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate, is a valuable intermediate in organic and medicinal chemistry. The presence of a Boc-protected amine and a primary alcohol on a phenyl scaffold makes it a versatile building block for the synthesis of a wide range of more complex molecules, including pharmaceutical agents and functional materials. The tert-butoxycarbonyl (Boc) protecting group provides stability to the amine functionality, allowing for selective reactions at the hydroxyl group. This protecting group can be readily removed under acidic conditions when desired.
This document provides detailed protocols for the synthesis of this compound, summarizing key reaction conditions and offering a step-by-step experimental procedure.
Reaction Principle
The synthesis of this compound is typically achieved through the nucleophilic attack of the amino group of 2-(4-aminophenyl)ethanol on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds readily, often without the need for a strong base, especially with electron-rich anilines. The primary byproduct of this reaction is tert-butanol and carbon dioxide.
Reaction Scheme
Application Note: High-Purity Purification of N-Boc-2-(4-aminophenyl)ethanol via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-2-(4-aminophenyl)ethanol is a key building block in organic synthesis, frequently utilized as an intermediate in the preparation of pharmaceuticals and other bioactive molecules.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen allows for selective reactions at other functional sites, such as the hydroxyl group.[3][4] Achieving high purity of this intermediate is critical to ensure the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Flash column chromatography is a widely employed, efficient, and cost-effective technique for the purification of moderately polar organic compounds like this compound, effectively removing unreacted starting materials and reaction by-products.[5][6] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Key Compound Properties
-
Molecular Formula: C₁₃H₁₉NO₃
-
Molecular Weight: 237.30 g/mol [7]
-
Appearance: White to off-white solid[1]
-
Storage: Room temperature, sealed in a dry environment[7]
Experimental Protocol
This protocol outlines the purification of crude this compound using flash column chromatography with a silica gel stationary phase and a gradient mobile phase of ethyl acetate in hexanes.
1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (230-400 mesh)[6]
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Dichloromethane (DCM), ACS grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), (Optional, if amine streaking is observed)
-
TLC plates (silica gel 60 F₂₅₄)
-
Ceric ammonium molybdate (CAM) or potassium permanganate (KMnO₄) stain
-
-
Equipment:
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes/flasks
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Heat gun
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Cotton or glass wool plug
-
Sand (acid-washed)
-
2. Detailed Methodology
Step 2.1: Preparation of the Mobile Phase (Eluent)
-
Prepare two stock solutions for gradient elution:
-
Solvent A (Less Polar): 10% Ethyl Acetate in Hexanes.
-
Solvent B (More Polar): 50% Ethyl Acetate in Hexanes.
-
-
Degas the solvents if using an automated flash chromatography system.
-
Optional: If significant peak tailing is observed during preliminary TLC analysis, add 0.1-0.5% triethylamine to the mobile phase to suppress interactions between the compound and acidic silanol groups on the silica gel.[8]
Step 2.2: Thin-Layer Chromatography (TLC) Analysis
-
Dissolve a small amount of the crude product in DCM or ethyl acetate.
-
Spot the crude mixture on a TLC plate.
-
Develop the plate using various ratios of ethyl acetate/hexanes (e.g., 20%, 30%, 40% EtOAc) to determine the optimal solvent system for separation.
-
The ideal eluent system should provide a retention factor (Rƒ) of approximately 0.25-0.35 for the desired product.
-
Visualize the spots under a UV lamp and/or by staining with CAM or KMnO₄. Identify the spots corresponding to the product and impurities.
Step 2.3: Column Packing (Wet-Packing Method)
-
Select a column of appropriate size (a general rule is a silica gel mass of 50-100 times the mass of the crude product).
-
Insert a cotton or glass wool plug at the bottom of the column and add a thin layer (approx. 1 cm) of sand.[9]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc in hexanes). The consistency should be pourable but not overly dilute.[9]
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to dislodge air bubbles and ensure even packing.[9]
-
Open the stopcock to drain some solvent, allowing the silica to settle. The solvent level must not drop below the top of the silica bed.[9]
-
Add another thin layer of sand on top of the settled silica bed to prevent disturbance during solvent and sample addition.
Step 2.4: Sample Loading
-
Dry Loading (Recommended for solids or oils):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM or ethyl acetate.
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the prepared column.[6]
-
-
Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the initial eluent or a slightly more polar solvent.
-
Use a pipette to carefully apply the solution to the top of the column, ensuring not to disturb the sand layer.
-
Rinse the flask with a tiny amount of eluent and add it to the column to ensure complete transfer.
-
Step 2.5: Elution and Fraction Collection
-
Carefully fill the column with the initial eluent (10% EtOAc in hexanes).
-
Open the stopcock and begin collecting fractions. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.
-
Start with 2-3 column volumes of the initial, non-polar eluent to wash out highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase by slowly adding more ethyl acetate. A common gradient might be from 10% to 40% EtOAc in hexanes.[10][11] A shallow gradient is often effective for separating closely eluting compounds.[6]
-
Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).
-
Monitor the elution process by performing TLC analysis on the collected fractions.
Step 2.6: Product Isolation
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound as a white solid.
-
Determine the yield and confirm the purity via analytical methods such as NMR, LC-MS, or melting point analysis.
Data Presentation: Purification Parameters
The following table summarizes typical parameters and expected results for the purification of 1 gram of crude this compound.
| Parameter | Value / Description | Rationale / Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds.[6] |
| Crude Sample Mass | 1.0 g | Example scale for laboratory synthesis. |
| Silica Gel Mass | 50 - 100 g | A 50:1 to 100:1 ratio of silica to crude product is typical for good separation. |
| Column Dimensions | 40 mm diameter x 300 mm length | Appropriate for the specified amount of silica gel. |
| Mobile Phase | Gradient: 10% to 50% EtOAc in Hexanes | A gradient elution is effective for separating compounds with different polarities and minimizing elution time.[9] |
| TLC Rƒ of Product | ~0.3 in 30% EtOAc/Hexanes | This Rƒ value typically translates well to column separation. |
| Loading Method | Dry Loading | Preferred method to ensure a narrow starting band and improve resolution.[6] |
| Expected Yield | 85-95% | Dependent on the purity of the crude material. Column chromatography generally has high recovery rates.[5] |
| Expected Purity | >98% | Purity achievable with a well-optimized gradient, confirmed by ¹H NMR or LC-MS. |
Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound by flash column chromatography.
Caption: Workflow for the purification of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. chemicalkland.com [chemicalkland.com]
- 3. CN103232352B - (R)-4-(2-(2-hydroxyl-2-phenylethylamine base) ethyl) anilino carboxylate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 104060-23-3|this compound|BLD Pharm [bldpharm.com]
- 8. biotage.com [biotage.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Page loading... [guidechem.com]
- 11. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc-2-(4-aminophenyl)ethanol 1H NMR and 13C NMR data
An Application Note on the NMR Spectroscopic Analysis of N-Boc-2-(4-aminophenyl)ethanol and its Precursor.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acquisition of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. Due to the limited availability of public domain spectral data for this compound, this note also includes reference data for its parent compound, 2-(4-aminophenyl)ethanol, to serve as a comparative benchmark. A comprehensive experimental workflow is presented, alongside illustrative diagrams to guide researchers in obtaining high-quality NMR data crucial for structural elucidation and purity assessment in a drug development context.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other functional sites of the molecule. Accurate characterization of this compound is essential, and NMR spectroscopy is the most powerful tool for confirming its structure and purity. This application note outlines the standard procedures for acquiring high-resolution ¹H and ¹³C NMR spectra.
NMR Spectral Data
Reference Data: 2-(4-Aminophenyl)ethanol
The following tables summarize the reported ¹H and ¹³C NMR data for 2-(4-aminophenyl)ethanol.
Table 1: ¹H NMR Data for 2-(4-aminophenyl)ethanol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.00 | d | 2H | Ar-H |
| ~6.64 | d | 2H | Ar-H |
| ~3.77 | t | 2H | -CH₂-OH |
| ~2.74 | t | 2H | Ar-CH₂- |
| Variable | br s | 3H | -NH₂ , -OH |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Data is compiled from publicly available spectral databases.
Table 2: ¹³C NMR Data for 2-(4-aminophenyl)ethanol
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | C -NH₂ |
| ~130.0 | Ar-C |
| ~128.0 | Ar-C H |
| ~115.0 | Ar-C H |
| ~63.0 | -C H₂-OH |
| ~38.0 | Ar-C H₂- |
Solvent: CDCl₃. Chemical shifts are referenced to the solvent peak.
Experimental Protocols
The following protocols provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra. Instrument-specific parameters may require optimization.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the this compound sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆.
-
Concentration : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm)[1]. Alternatively, the residual solvent peak can be used for calibration.
-
Transfer : Transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition
The following are typical parameters for a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program : Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width : 0-12 ppm.
-
Number of Scans : 16-32 scans.
-
Acquisition Time : 3-4 seconds.
-
Relaxation Delay : 2-5 seconds.
¹³C NMR Spectroscopy:
-
Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to provide a singlet for each carbon.
-
Spectral Width : 0-220 ppm.
-
Number of Scans : 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
Data Processing and Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to final data analysis.
Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Analysis.
Conclusion
This application note provides a standardized protocol for the ¹H and ¹³C NMR analysis of this compound. While specific spectral data for this compound is not widely published, the provided reference data for its precursor, 2-(4-aminophenyl)ethanol, and the detailed experimental guidelines will aid researchers in its characterization. Adherence to these protocols will ensure the generation of high-quality, reproducible NMR data, which is indispensable for the advancement of research and development in synthetic and medicinal chemistry.
References
Application Notes and Protocols for the HPLC and LC-MS Analysis of N-Boc-2-(4-aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative and qualitative analysis of N-Boc-2-(4-aminophenyl)ethanol, a key intermediate in pharmaceutical synthesis. The protocols described herein are for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. These methods are suitable for purity assessment, impurity profiling, and reaction monitoring.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed for the routine purity assessment and quantification of this compound. A reverse-phase C18 column is utilized to separate the analyte from potential impurities.
1.1. Experimental Protocol
Instrumentation: A standard HPLC system equipped with a UV detector is recommended.
Sample Preparation:
-
Accurately weigh and dissolve a known concentration of the this compound sample (e.g., 1 mg/mL) in a diluent, such as a 50:50 mixture of methanol and water.
-
For analysis of reaction mixtures or other matrices, perform a sample clean-up if necessary, followed by dilution to an appropriate concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
1.2. Data Presentation
The following table summarizes the expected performance characteristics of this HPLC method. (Note: These are typical values and may vary based on the specific instrument and conditions).
| Parameter | Expected Value |
| Retention Time (RT) | ~ 8 - 12 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
1.3. Experimental Workflow
HPLC Analysis Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This LC-MS method is ideal for the identification of impurities and degradation products, as well as for monitoring the progress of reactions involving this compound. The high sensitivity and specificity of mass spectrometry allow for the characterization of compounds at low levels.
2.1. Experimental Protocol
Instrumentation: A standard LC-MS system equipped with an Electrospray Ionization (ESI) source is recommended.
Sample Preparation:
-
Prepare samples as described for the HPLC method, ensuring the final concentration is suitable for LC-MS analysis (typically in the range of 1-10 µg/mL).
-
Use a diluent compatible with the mobile phase, such as a mixture of water and acetonitrile.
Chromatographic and Mass Spectrometry Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
2.2. Data Presentation
The primary goal of this LC-MS analysis is to identify and monitor relevant species. The expected mass-to-charge ratios (m/z) for key compounds are provided below.
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| This compound | C₁₃H₁₉NO₃ | 238.14 |
| 2-(4-aminophenyl)ethanol (deprotected) | C₈H₁₁NO | 138.09 |
2.3. Logical Workflow for Reaction Monitoring
LC-MS Reaction Monitoring Workflow
Application Notes and Protocols: Facile Boc Deprotection of N-Boc-2-(4-aminophenyl)ethanol using Trifluoroacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in synthetic organic chemistry for the protection of amines, particularly in the synthesis of pharmaceuticals and complex organic molecules. Its widespread use is attributed to its stability in various reaction conditions and its straightforward removal under acidic conditions. Trifluoroacetic acid (TFA) is a frequently employed reagent for the cleavage of the Boc protecting group, offering high efficiency and clean reaction profiles.[1][2] This document provides a comprehensive guide to the deprotection of N-Boc-2-(4-aminophenyl)ethanol using TFA, detailing the reaction mechanism, experimental protocols, and relevant data.
The deprotection reaction proceeds via an acid-catalyzed mechanism. The process begins with the protonation of the Boc group's carbonyl oxygen by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[1][3][4] The resulting amine is then protonated by the excess TFA to form the trifluoroacetate salt.[3]
Quantitative Data Summary
The efficiency of Boc deprotection is influenced by several factors, including the concentration of TFA, reaction temperature, and reaction time. The following table summarizes typical reaction conditions reported for the TFA-mediated deprotection of Boc-protected amines. While specific optimization for this compound may be required, these conditions provide a validated starting point.
| Parameter | Condition | Notes | Reference |
| Substrate Concentration | 0.1 - 0.5 M in DCM | A typical concentration range to ensure efficient reaction kinetics. | [1] |
| TFA Concentration (% v/v in DCM) | 20% - 100% | Lower concentrations (e.g., 20-50%) are often sufficient and can be beneficial for sensitive substrates. 100% TFA can also be used for rapid deprotection. | [1][5][6] |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature. | [1][5] |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by TLC or LC-MS to determine the point of complete consumption of the starting material. | [1][5] |
| Typical Yield | >90% | High yields are generally expected for this type of transformation. | [7] |
Experimental Protocol
This protocol outlines a general procedure for the deprotection of this compound using TFA in dichloromethane (DCM).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1-0.5 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. While stirring, add trifluoroacetic acid dropwise. A common starting point is to use a 1:1 to 1:4 volume ratio of DCM to TFA. For example, for every 4 mL of DCM, 1 mL of TFA can be added.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature. Continue to stir for an additional 1-3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.
-
Work-up:
-
Once the reaction is complete, remove the excess TFA and DCM under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in an organic solvent such as ethyl acetate or DCM.
-
Carefully neutralize the remaining acid by washing the organic layer with a saturated aqueous solution of NaHCO₃. Caution: Carbon dioxide gas will evolve, which can cause pressure buildup in the separatory funnel. Ensure frequent venting.
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(4-aminophenyl)ethanol.
-
Purification: The crude product can be further purified by techniques such as column chromatography on silica gel, crystallization, or distillation if necessary.
Safety Precautions:
-
Trifluoroacetic acid is highly corrosive and volatile. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.
Visualizing the Workflow
The following diagram illustrates the key steps in the Boc deprotection of this compound.
Caption: Experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Boc-2-(4-aminophenyl)ethanol as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system (UPS) for the selective degradation of target proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are comprised of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[4][7]
N-Boc-2-(4-aminophenyl)ethanol is a versatile building block for the synthesis of PROTAC linkers. Its structure incorporates a Boc-protected amine on an aniline scaffold, providing a semi-rigid element that can be strategically employed in PROTAC design. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential reactions, a cornerstone of modular PROTAC synthesis. The free hydroxyl group offers a convenient attachment point for either the POI ligand or the E3 ligase ligand, while the aniline nitrogen, after deprotection, provides a vector for connecting the other half of the chimera. The phenyl group introduces a degree of rigidity compared to more common flexible alkyl and PEG linkers, which can be advantageous for optimizing the geometry of the ternary complex.[7]
These application notes provide detailed protocols for the incorporation of this compound into a PROTAC scaffold and methods for the biological evaluation of the resulting protein degraders.
Data Presentation
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTACs utilizing a linker derived directly from this compound is not extensively available in the public domain, the following table presents representative data for PROTACs with varying linker compositions to illustrate the impact of the linker on degradation performance. This data is intended to provide a comparative baseline for researchers developing novel PROTACs.
| PROTAC Target | Linker Type | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | Not Specified | [4] |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | Not Specified | [4] |
| Androgen Receptor | Flexible (PEG) | Not Specified | Degradation Observed | Not Specified | 22Rv1 | [7] |
| Androgen Receptor | Rigid (Disubstituted Phenyl) | Not Specified | No Degradation | Not Specified | 22Rv1 | [7] |
| HDAC1 | Benzamide-VHL | Not Specified | 910 | >50 | HCT116 | [8] |
| HDAC3 | Benzamide-VHL | Not Specified | 640 | >50 | HCT116 | [8] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome. This catalytic cycle allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
General Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a multi-step process, from chemical synthesis to biological validation.
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthetic route. Note: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Step A: Coupling of this compound to an E3 Ligase Ligand (e.g., with a carboxylic acid handle)
-
Materials:
-
This compound (1.0 eq)
-
E3 Ligase Ligand-COOH (e.g., pomalidomide derivative) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve the E3 Ligase Ligand-COOH and HATU in anhydrous DMF.
-
Add DIPEA dropwise to the solution while stirring.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the activated E3 ligase ligand solution.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the E3 Ligand-Linker(Boc)-OH intermediate.
-
Step B: Boc Deprotection
-
Materials:
-
E3 Ligand-Linker(Boc)-OH intermediate from Step A
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the purified intermediate from Step A in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor for the disappearance of the Boc-protected intermediate by LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like methanol can help remove residual TFA.
-
The resulting amine salt (E3 Ligand-Linker(NH2)-OH ·TFA) is often used directly in the next step without further purification.
-
Step C: Coupling of the Intermediate to a POI Ligand (e.g., with a carboxylic acid handle)
-
Materials:
-
E3 Ligand-Linker(NH2)-OH ·TFA from Step B (1.0 eq)
-
POI Ligand-COOH (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0-4.0 eq, to neutralize the TFA salt and catalyze the reaction)
-
Anhydrous DMF
-
-
Procedure:
-
In a separate flask under an inert atmosphere, dissolve the POI Ligand-COOH and HATU in anhydrous DMF.
-
Add DIPEA and stir for 5 minutes.
-
Add a solution of the amine intermediate from Step B in anhydrous DMF to the activated POI ligand solution.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step A-7.
-
Purify the final crude PROTAC molecule by preparative HPLC to achieve high purity (>95%).
-
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot
This protocol is for determining the DC50 and Dmax of a novel PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Prepare a serial dilution of the PROTAC in DMSO.
-
Treat the cells with the PROTAC at various concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control for each sample.[9]
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.[9]
-
Conclusion
This compound is a valuable building block for the synthesis of PROTACs, offering a semi-rigid linker scaffold that can be strategically employed to optimize degrader performance. The Boc-protected amine and free hydroxyl group allow for a controlled and modular synthetic approach. By following the detailed protocols for synthesis and biological evaluation outlined in these application notes, researchers can effectively incorporate this linker into their PROTAC design and development workflows, accelerating the discovery of novel therapeutics for targeted protein degradation.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 3. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Boc-2-(4-aminophenyl)ethanol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids and specialized linkers into peptides is a key strategy in modern drug discovery and development. These modifications can enhance peptide stability, modulate biological activity, and introduce novel functionalities. N-Boc-2-(4-aminophenyl)ethanol is a bifunctional molecule that can be utilized in solid-phase peptide synthesis (SPPS) as a versatile building block or linker. Its structure, featuring a Boc-protected amine and a primary alcohol, allows for its strategic incorporation into peptide sequences to introduce a stable, aromatic spacer.
This document provides detailed application notes and experimental protocols for the use of this compound in Boc-SPPS. The protocols outlined below are based on established principles of solid-phase peptide synthesis and provide a framework for the successful immobilization of the linker and subsequent peptide chain elongation.
Core Concepts and Applications
This compound can be envisioned to serve primarily as a linker or a C-terminal modifying agent in SPPS. The hydroxyl group allows for its attachment to a solid support, while the Boc-protected amine provides the starting point for peptide synthesis following the standard Boc/Bzl protection strategy. This approach enables the synthesis of peptides with a C-terminal 2-(4-aminophenyl)ethyl amide modification upon cleavage from the resin.
Potential Applications:
-
Introduction of a stable aromatic spacer: The phenylethyl group can provide conformational rigidity to the peptide backbone.
-
Synthesis of peptide amides: Cleavage from a resin functionalized with this linker will yield a C-terminal primary amide.
-
Further functionalization: The aromatic ring can be a site for further chemical modification post-synthesis.
Data Presentation
The following tables summarize typical quantitative data for a standard Boc-SPPS protocol, which can be adapted for syntheses incorporating this compound.
Table 1: Typical Parameters for Boc-SPPS
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.4 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for the synthesis of peptide acids. For linker immobilization, a hydroxymethyl resin or a pre-functionalized resin is suitable. |
| Boc-Amino Acid Excess | 2 - 4 equivalents | A higher excess may be required for sterically hindered couplings. |
| Coupling Reagent Excess | 2 - 4 equivalents | Relative to the amino acid. |
| Coupling Time | 1 - 4 hours | Can be monitored using the ninhydrin (Kaiser) test. |
| Deprotection Time | 20 - 30 minutes | Using 25-50% TFA in Dichloromethane (DCM). |
Table 2: Expected Outcomes for a Model Peptide Synthesis
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency (per step) | >99% | Monitored by the ninhydrin test. |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required. |
| Final Purified Peptide Yield | 10 - 30% | Dependent on the efficiency of purification steps. |
Experimental Protocols
Protocol 1: Immobilization of this compound onto a Solid Support
This protocol describes the attachment of this compound to a hydroxymethyl-functionalized resin (e.g., Wang resin) via an ester linkage.
Materials:
-
Hydroxymethyl resin (e.g., Wang resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the hydroxymethyl resin in DCM for 30-60 minutes in a reaction vessel.
-
Activation: In a separate flask, dissolve this compound (3 equivalents relative to the resin substitution) in a minimal amount of DMF. Add DIC (3 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM for 1 hour.
-
Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum.
Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation
This protocol outlines a single cycle for the addition of a Boc-protected amino acid to the resin-bound linker.
Materials:
-
Resin-bound this compound
-
Boc-protected amino acid
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
2.1. Boc Deprotection:
-
Swell the resin in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes (pre-wash).
-
Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3 times).
2.2. Neutralization:
-
Wash the resin with a solution of 5-10% DIEA in DCM (2 times for 2 minutes each).
-
Wash the resin with DCM (3 times).
2.3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the reaction completion using the ninhydrin (Kaiser) test. A negative test indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
Repeat this cycle for each amino acid to be incorporated into the peptide sequence.
Protocol 3: Cleavage of the Peptide from the Resin
This protocol describes the final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
Procedure (using HF):
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavengers (e.g., anisole).
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the crude peptide by filtration and dry it under vacuum.
Visualizations
Caption: Workflow for SPPS using this compound as a linker.
Caption: Functional groups of the linker and their roles in SPPS.
Application Notes and Protocols for Amide Coupling Reactions with N-Boc-2-(4-aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-(4-aminophenyl)ethanol is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected aniline and a primary alcohol, allows for sequential and site-selective modifications. The aniline nitrogen, once deprotected, serves as a key nucleophile for amide bond formation, a cornerstone reaction in the synthesis of a vast array of molecules, including pharmaceuticals, peptidomimetics, and chemical probes. A significant application of this molecule is in the construction of Proteolysis Targeting Chimeras (PROTACs), where it can function as a versatile linker to connect a target protein ligand to an E3 ligase ligand.[1][2]
These application notes provide detailed protocols for common amide coupling reactions involving this compound, along with representative quantitative data to guide reaction optimization. The protocols focus on two widely used and efficient coupling methods: a carbodiimide-mediated reaction using EDC and HOBt, and a uronium salt-mediated reaction using HATU.
Data Presentation
The following tables summarize representative quantitative data for the amide coupling of this compound with a generic carboxylic acid (R-COOH). These values are illustrative and may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Data for EDC/HOBt Mediated Amide Coupling
| Carboxylic Acid | Coupling Reagents (Equivalents) | Base (Equivalents) | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | EDC (1.2), HOBt (1.2) | DIPEA (2.0) | DMF | 12-18 | 85-95 |
| Acetic Acid | EDC (1.2), HOBt (1.2) | NMM (2.0) | DCM | 8-12 | 80-90 |
| Boc-Gly-OH | EDC (1.5), HOBt (1.5) | DIPEA (3.0) | DMF | 16-24 | 75-85 |
Table 2: Representative Data for HATU Mediated Amide Coupling
| Carboxylic Acid | Coupling Reagent (Equivalents) | Base (Equivalents) | Solvent | Time (h) | Yield (%) |
| 4-Methoxybenzoic Acid | HATU (1.1) | DIPEA (2.0) | DMF | 2-4 | >95 |
| Phenylacetic Acid | HATU (1.1) | 2,4,6-Collidine (2.0) | DCM | 1-3 | >95 |
| Fmoc-Ala-OH | HATU (1.2) | DIPEA (2.5) | DMF | 4-6 | 90-98 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a general method for the formation of an amide bond between a carboxylic acid and this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.05 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add this compound (1.05 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Slowly add the base (DIPEA or NMM, 2.0-3.0 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol outlines a rapid and efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0-2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.
-
Add the base (DIPEA or 2,4,6-Collidine, 2.0-2.5 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Visualizations
Caption: General mechanism of amide coupling reaction.
Caption: Experimental workflow for amide synthesis.
Caption: Logical workflow for PROTAC synthesis.
References
Application Notes and Protocols for PROTAC Synthesis Utilizing N-Boc-2-(4-aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the versatile building block, N-Boc-2-(4-aminophenyl)ethanol. This building block serves as a precursor to a functionalized linker, enabling the modular assembly of heterobifunctional PROTACs for targeted protein degradation.
Introduction to PROTAC Technology and the Role of the Linker
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of two key moieties connected by a chemical linker: one that binds to the target POI and another that recruits an E3 ubiquitin ligase. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the efficacy, selectivity, and physicochemical properties of the PROTAC.
The this compound building block offers a convenient starting point for the synthesis of PROTACs with an aniline-based linker. The Boc-protected amine allows for controlled, stepwise synthesis, while the ethanol group can be readily functionalized, for example, into an azide for click chemistry applications.
Featured Application: Synthesis of a STING-Targeting PROTAC
This document provides a representative protocol for the synthesis of a PROTAC targeting the Stimulator of Interferon Genes (STING) protein. STING is a key mediator of innate immunity, and its dysregulation is implicated in various inflammatory diseases and cancer. The PROTAC is designed to recruit the Cereblon (CRBN) E3 ligase to induce the degradation of STING.
Signaling Pathway: PROTAC-Mediated Degradation of STING
The following diagram illustrates the general mechanism of action for a PROTAC designed to degrade STING, thereby modulating the STING signaling pathway.
Experimental Workflow Overview
The synthesis of a STING-targeting PROTAC using this compound involves a multi-step process, beginning with the functionalization of the building block to create a "clickable" linker. This is followed by the synthesis of the final PROTAC via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Experimental Protocols
Protocol 1: Synthesis of 4-(2-Azidoethyl)aniline Linker Precursor
This protocol describes the conversion of this compound to the clickable linker precursor, 4-(2-azidoethyl)aniline.[1]
Step 1a: Tosylation of this compound
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (3.3 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add a solution of p-toluenesulfonyl chloride (3.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the tosylated intermediate.
-
Step 1b: Azidation of the Tosylated Intermediate
-
Materials:
-
Tosylated intermediate from Step 1a
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
-
Procedure:
-
Dissolve the tosylated intermediate (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add sodium azide (excess, e.g., 3-5 eq) to the solution.
-
Heat the reaction mixture to 90 °C and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the azide intermediate.
-
Step 1c: Boc Deprotection
-
Materials:
-
Azide intermediate from Step 1b
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
-
Procedure:
-
Dissolve the azide intermediate in DCM under an inert atmosphere.
-
Add TFA (typically 20% v/v in DCM) to the solution.
-
Stir the reaction at room temperature for 30 minutes to 1 hour.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA to yield 4-(2-azidoethyl)aniline.
-
| Step | Product | Typical Yield (%) |
| 1a | Tosylated intermediate | ~99% |
| 1b | Azide intermediate | ~98% |
| 1c | 4-(2-Azidoethyl)aniline | ~94% |
Protocol 2: Representative Synthesis of a STING-Targeting PROTAC via Click Chemistry
This protocol provides a general procedure for the final assembly of the PROTAC using a CuAAC reaction. The specific alkyne-modified STING inhibitor and CRBN ligand are not detailed here and should be synthesized separately.
-
Materials:
-
4-(2-Azidoethyl)aniline (from Protocol 1)
-
Alkyne-modified STING inhibitor
-
Alkyne-modified CRBN ligand (e.g., pomalidomide derivative)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) or other suitable solvent system (e.g., DMF, DMSO)
-
-
Procedure:
-
Dissolve the 4-(2-azidoethyl)aniline (1.0 eq), alkyne-modified STING inhibitor (1.0 eq), and alkyne-modified CRBN ligand (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
In a separate vial, prepare a fresh aqueous solution of CuSO4·5H2O (0.1 eq).
-
In another separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the purified PROTAC by LC-MS, high-resolution mass spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
The following table provides a template for summarizing the characterization and biological activity data for the synthesized PROTAC.
| PROTAC ID | Target Protein (POI) | E3 Ligase | Linker | Molecular Weight ( g/mol ) | Purity (HPLC, %) | DC50 (nM) | Dmax (%) |
| STING-PROTAC-1 | STING | CRBN | 4-(2-aminoethyl)aniline derived | Calculated | Experimental | Experimental | Experimental |
Note: The data in this table should be populated with experimentally determined values.
Conclusion
The this compound building block provides a versatile and efficient starting point for the synthesis of PROTACs. The protocols outlined in these application notes demonstrate a modular approach to construct a STING-targeting PROTAC, which can be adapted for the synthesis of other PROTACs by varying the POI and E3 ligase ligands. Careful purification and characterization are essential to ensure the quality and activity of the final PROTAC molecule.
References
Application Notes and Protocols for Surface Modification using N-Boc-2-(4-aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-(4-aminophenyl)ethanol is a versatile bifunctional molecule valuable for surface modification in a variety of applications, including biosensors, drug delivery systems, and biocompatible coatings. Its unique structure offers several advantages for a step-wise and controlled surface functionalization strategy. The Boc (tert-butyloxycarbonyl) protecting group on the aniline nitrogen provides a stable handle that can be selectively removed under acidic conditions to reveal a primary amine. This primary amine can then be utilized for the covalent attachment of biomolecules, polymers, or nanoparticles. The ethanol group at the other end of the molecule can be used for initial surface attachment or for subsequent reactions after immobilization.
This document provides detailed application notes and proposed experimental protocols for the surface modification of various substrates using this compound. The primary method detailed is based on diazonium chemistry, a robust and versatile technique for creating stable, covalent bonds between aryl groups and a wide range of surfaces.
Principle of the Method: Diazonium Salt Grafting
The core of the proposed protocol involves the in-situ generation of a diazonium salt from the aromatic amine of a related compound, 4-aminophenethyl alcohol (the de-protected form of this compound), followed by its covalent attachment to a substrate. This process, known as "grafting," results in a robust and stable organic monolayer. The Boc-protected version allows for a two-step functionalization where the molecule is first attached to a surface via other means (e.g., through its hydroxyl group) and the protected amine is later deprotected for subsequent bioconjugation.
Alternatively, the free amine of 2-(4-aminophenyl)ethanol can be used to form a diazonium salt for direct surface grafting. The subsequent Boc protection of the grafted layer is also a possibility for controlling subsequent reaction steps.
Key Applications
-
Biosensor Development: The terminal amine, after deprotection, serves as an ideal anchor point for the immobilization of antibodies, enzymes, or nucleic acids, enabling the development of highly specific and sensitive biosensors.
-
Targeted Drug Delivery: The functionalized surface can be used to conjugate targeting ligands (e.g., peptides, antibodies) to nanoparticles or other drug carriers, facilitating targeted delivery to specific cells or tissues.
-
Biocompatible Coatings: The formation of a well-defined monolayer of this compound can improve the biocompatibility of implantable devices by reducing non-specific protein adsorption and cellular adhesion.
-
Controlled Polymer Grafting: The deprotected amine can act as an initiation site for surface-initiated polymerization, allowing for the growth of polymer brushes with controlled density and thickness.
Data Presentation
Table 1: Representative Surface Characterization Data
The following table summarizes expected quantitative data from the characterization of surfaces modified with aminophenyl-based layers. The exact values will depend on the substrate, grafting density, and monolayer quality.
| Parameter | Technique | Expected Outcome after Immobilization | Representative Value Range |
| Water Contact Angle | Goniometry | Decrease in hydrophilicity after initial grafting, further change upon deprotection and subsequent functionalization. | 60-80° (after grafting), 40-60° (after deprotection) |
| Layer Thickness | Ellipsometry / AFM | Formation of a monolayer with a defined thickness. | 1-2 nm |
| Elemental Composition (N 1s) | XPS | Presence of nitrogen peak confirming the presence of the molecule on the surface. | 1-5 atomic % |
| Surface Roughness (RMS) | AFM | Minimal change in surface roughness for a well-ordered monolayer. | < 1 nm |
Table 2: Representative FTIR Spectroscopy Peak Assignments
| Wavenumber (cm⁻¹) | Assignment | Expected Observation |
| ~3400-3300 | N-H stretch (amine) | Appears after Boc deprotection. |
| ~2960, 2870 | C-H stretch (aliphatic) | Present in the grafted layer. |
| ~1690 | C=O stretch (Boc group) | Present in the Boc-protected layer, disappears after deprotection. |
| ~1600, 1510 | C=C stretch (aromatic) | Present in the grafted layer. |
| ~1160 | C-O stretch (Boc group) | Present in the Boc-protected layer, disappears after deprotection. |
Experimental Protocols
Protocol 1: Surface Modification via Diazonium Grafting of 2-(4-aminophenyl)ethanol
This protocol describes the covalent attachment of 2-(4-aminophenyl)ethanol to a conductive or semiconductive surface.
Materials:
-
Substrate (e.g., gold, glassy carbon, silicon)
-
2-(4-aminophenyl)ethanol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Acetonitrile (anhydrous)
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate by sonication in ethanol and DI water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
For silicon or glassy carbon, an oxygen plasma treatment for 5 minutes can be used to generate a clean, reactive surface. For gold, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: extremely corrosive and reactive, handle with extreme care in a fume hood with appropriate PPE ) treatment for 5-10 minutes followed by extensive rinsing with DI water can be used.
-
-
Diazonium Salt Formation (in-situ):
-
Prepare a 10 mM solution of 2-(4-aminophenyl)ethanol in 0.5 M HCl.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of a pre-chilled 10 mM aqueous solution of sodium nitrite (NaNO₂) dropwise while stirring.
-
Continue stirring the solution in the ice bath for 30 minutes. The resulting solution contains the in-situ generated diazonium salt.
-
-
Surface Grafting:
-
Immerse the cleaned substrate into the freshly prepared diazonium salt solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Alternatively, for conductive substrates, electrografting can be performed by applying a negative potential (e.g., by cyclic voltammetry or chronoamperometry) to the substrate immersed in the diazonium salt solution.
-
-
Washing:
-
Remove the substrate from the solution and rinse thoroughly with DI water, followed by ethanol.
-
Sonicate briefly in acetonitrile to remove any physisorbed molecules.
-
Dry the modified substrate under a stream of nitrogen.
-
Protocol 2: Boc Deprotection of the Grafted Layer
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.
Materials:
-
Boc-protected functionalized substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
DI water
-
Nitrogen gas stream
Procedure:
-
Prepare a deprotection solution of 50% TFA in DCM (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Immerse the Boc-protected substrate in the TFA/DCM solution.
-
Allow the deprotection reaction to proceed for 30-60 minutes at room temperature.
-
Remove the substrate and rinse thoroughly with DCM to remove residual TFA and the cleaved Boc group.
-
Rinse the substrate with DI water.
-
Dry the amine-terminated substrate under a stream of nitrogen. The surface is now ready for subsequent conjugation reactions.
Mandatory Visualizations
Caption: Experimental workflow for surface modification and bioconjugation.
Caption: Diazonium-based surface grafting mechanism.
Application Notes and Protocols for N-Boc-2-(4-aminophenyl)ethanol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe the potential use of N-Boc-2-(4-aminophenyl)ethanol as a monomer in polymer chemistry. Due to a lack of specific published data on the polymerization of this exact molecule, the protocols and data are based on established principles of polymer chemistry for molecules with similar functional groups. These should be regarded as starting points for research and development.
Application Note 1: Synthesis of Functional Polyurethanes
This compound is a bifunctional molecule containing a primary hydroxyl group and a Boc-protected primary amine. This structure makes it a valuable monomer for introducing specific functionalities into polymer backbones.
The primary hydroxyl group allows it to act as a diol (chain extender) in the synthesis of polyurethanes (PUs) through a polyaddition reaction with a diisocyanate.[1][2] The resulting polyurethane will have a pendant N-Boc protected amine group along the polymer chain. The presence of the aromatic ring from the aminophenyl group can enhance the thermal and mechanical properties of the resulting polyurethane.[3][4]
The key advantage of using this compound is the ability to deprotect the Boc group in a subsequent step to yield a primary amine.[5][6] This amine can then be used for further modifications, such as grafting other polymer chains, attaching targeting ligands, or conjugating drug molecules, making the polyurethane a versatile platform for various applications, including drug delivery.[7][8]
Physicochemical Properties of the Monomer
| Property | Value |
| IUPAC Name | tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate |
| CAS Number | 104060-23-3 |
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.30 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 107-110 °C |
| Solubility | Soluble in methanol, THF, DMF, DMSO |
Experimental Protocol 1: Synthesis of N-Boc Functionalized Polyurethane
This protocol describes a two-step prepolymer method for synthesizing a polyurethane using this compound as a chain extender.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 1000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)
-
This compound
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
Procedure:
Step 1: Prepolymer Synthesis
-
Dry the polyol under vacuum at 80-90°C for at least 4 hours to remove any residual water.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the dried polyol.
-
Heat the flask to 60°C and add the diisocyanate dropwise with vigorous stirring. The molar ratio of NCO:OH should be approximately 2:1.
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt% of total reactants).
-
Continue the reaction under a nitrogen atmosphere at 80°C for 2-3 hours to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by titrating the NCO content.
Step 2: Chain Extension
-
Cool the prepolymer to 60°C and dissolve it in anhydrous DMF.
-
In a separate flask, dissolve this compound in anhydrous DMF.
-
Slowly add the solution of this compound to the prepolymer solution with continuous stirring. The amount should be calculated to achieve a final NCO:OH ratio of approximately 1.02:1.
-
Continue the reaction at 80°C for another 3-5 hours until the NCO peak in the FT-IR spectrum disappears.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol or water.
-
Filter the polymer and wash it thoroughly with the non-solvent.
-
Dry the final N-Boc functionalized polyurethane under vacuum at 60°C to a constant weight.
Representative Polyurethane Synthesis Parameters
| Parameter | Condition |
| Polyol | PTMEG (Mn = 1000 g/mol ) |
| Diisocyanate | MDI |
| Chain Extender | This compound |
| NCO:OH Ratio (Prepolymer) | 2:1 |
| Final NCO:OH Ratio | 1.02:1 |
| Catalyst | DBTDL (0.1 wt%) |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 80°C |
| Reaction Time | 5-8 hours |
Application Note 2: Post-Polymerization Modification and Drug Delivery Applications
The N-Boc functionalized polyurethane synthesized as described above serves as a versatile intermediate. The Boc protecting group can be readily removed under mild acidic conditions to expose the primary amine groups along the polymer backbone.[6][9]
These newly available amine groups can be used for a variety of post-polymerization modifications:
-
Drug Conjugation: Covalent attachment of therapeutic agents.
-
Hydrophilicity Modification: Grafting of hydrophilic polymers like polyethylene glycol (PEG) to improve solubility and biocompatibility.
-
Targeting: Conjugation of ligands (e.g., peptides, antibodies) for targeted drug delivery.[7]
These modifications make the polymer an excellent candidate for advanced drug delivery systems, where the polymer can act as a carrier to improve drug solubility, stability, and therapeutic index.[8][10]
Experimental Protocol 2: Deprotection of the N-Boc Group
This protocol describes a general procedure for the removal of the Boc protecting group from the synthesized polyurethane.
Materials:
-
N-Boc functionalized polyurethane
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
Dissolve the N-Boc functionalized polyurethane in DCM.
-
Cool the solution in an ice bath.
-
Add an excess of TFA (e.g., 20-50% v/v) dropwise to the polymer solution with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the deprotection by FT-IR (disappearance of the Boc-carbonyl peak) or ¹H NMR.
-
After completion, precipitate the polymer in a suitable non-solvent like diethyl ether or a methanol/water mixture.
-
Filter the polymer and redissolve it in a minimal amount of a suitable solvent (e.g., DMF or DMSO).
-
Neutralize the polymer solution by washing with a saturated sodium bicarbonate solution, followed by deionized water until the pH is neutral.
-
Reprecipitate, filter, and dry the deprotected, amine-functionalized polyurethane under vacuum.
Expected Properties of the Hypothetical Polyurethane
The following table presents a range of expected properties for a polyurethane synthesized using this compound as a chain extender. Actual values will depend on the specific polyol, diisocyanate, and their molar ratios.
| Property | Expected Range |
| Molecular Weight (Mn) | 20,000 - 60,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temp. (Tg) | 50 - 90 °C |
| Tensile Strength | 10 - 40 MPa |
| Elongation at Break | 200 - 600 % |
Visualizations
Logical Workflow for Polymer Synthesis and Functionalization
Caption: Workflow for synthesis and functionalization of polyurethanes.
Potential Role in a Drug Delivery System
Caption: Proposed mechanism for targeted drug delivery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal and Mechanical Behavior of New Transparent Thermoplastic Polyurethane Elastomers Derived from Cycloaliphatic Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Frontiers | The state-of-art polyurethane nanoparticles for drug delivery applications [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of polyurethane biomaterials and their use in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Boc-2-(4-aminophenyl)ethanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-2-(4-aminophenyl)ethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the N-Boc protection of 2-(4-aminophenyl)ethanol.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete reaction (significant starting material remains) | 1. Insufficient reagent (Boc anhydride). 2. Reaction time is too short. 3. Low reaction temperature. 4. Poor quality of reagents or solvents. | 1. Use a slight excess (1.1-1.5 equivalents) of Boc anhydride. 2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 3. Perform the reaction at room temperature or slightly elevated temperatures (e.g., 40°C). 4. Ensure reagents and solvents are pure and anhydrous where necessary. |
| Formation of a significant amount of di-Boc protected side product (both N- and O-Boc) | 1. Use of a strong base. 2. Excess Boc anhydride. 3. Prolonged reaction time at elevated temperatures. | 1. Avoid strong bases like sodium hydride. Use milder bases like triethylamine or diisopropylethylamine, or perform the reaction without a base. 2. Use a controlled amount of Boc anhydride (1.1 equivalents). 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Presence of a non-polar impurity with a high Rf value on TLC | This is likely the N,N-di-Boc protected product, although less common for aromatic amines. | 1. Use milder reaction conditions (room temperature, no strong base). 2. Careful purification by column chromatography can separate this less polar impurity. |
| Formation of a polar byproduct | This could be an oxazolidinone derivative, formed by the intramolecular reaction of the intermediate with the hydroxyl group. | 1. Some sources suggest that catalyst-free N-tert-butyloxycarbonylation of amino alcohols in water can proceed without oxazolidinone formation.[1] 2. Careful control of pH and temperature can minimize this side reaction. |
| Difficulty in product isolation/purification | 1. The product may be an oil or a low-melting solid. 2. Co-elution of impurities during column chromatography. | 1. After aqueous workup, ensure complete removal of the solvent. Trituration with a non-polar solvent like hexane can sometimes induce crystallization. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the N-Boc synthesis of 2-(4-aminophenyl)ethanol?
A1: The most common side products are the di-Boc protected compound, where both the amino and the hydroxyl groups are protected, and unreacted starting material. While less common for aromatic amines, the formation of an N,N-di-Boc product is also possible. Another potential side product for amino alcohols is the corresponding oxazolidinone.[1]
Q2: How can I minimize the formation of the di-Boc (N-Boc and O-Boc) side product?
A2: To minimize di-Boc formation, it is crucial to control the reaction conditions. Using a minimal excess of di-tert-butyl dicarbonate (Boc)₂O (typically 1.1 equivalents) is recommended. The reaction should be performed under mild conditions, preferably at room temperature. The use of strong bases should be avoided as they can promote the deprotonation of the hydroxyl group, making it more nucleophilic and prone to react with (Boc)₂O.
Q3: Is a base necessary for this reaction?
A3: While bases like triethylamine are often used, the N-Boc protection of amines can also proceed without a base, especially when using a solvent system that can facilitate the reaction, such as aqueous or alcoholic solutions.[1] Omitting the base can help to suppress the formation of the O-Boc side product.
Q4: I am observing a byproduct that is more non-polar than my desired product. What could it be?
A4: A more non-polar byproduct is likely the N,N-di-Boc protected derivative. This occurs when two Boc groups react with the amino group. This side reaction is generally less favorable for aromatic amines compared to aliphatic amines due to steric hindrance and reduced nucleophilicity of the N-Boc protected amine. Careful column chromatography should allow for its separation.
Q5: Can the hydroxyl group of 2-(4-aminophenyl)ethanol be Boc-protected?
A5: Yes, the hydroxyl group can react with (Boc)₂O to form a tert-butyl carbonate, especially under basic conditions. This leads to the formation of the di-protected side product. To favor N-protection over O-protection, it is advisable to perform the reaction under neutral or mildly basic conditions and to limit the amount of (Boc)₂O used.
Experimental Protocol: Synthesis of this compound
A common laboratory method for the synthesis of this compound involves the following steps[2]:
-
Dissolve 2-(4-aminophenyl)ethanol in a suitable solvent such as ethyl acetate.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution. A slight molar excess of (Boc)₂O is typically used.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, the mixture is typically washed with water and brine to remove water-soluble byproducts.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
troubleshooting incomplete Boc deprotection of N-Boc-2-(4-aminophenyl)ethanol
Welcome to the technical support center for the troubleshooting of N-Boc deprotection of N-Boc-2-(4-aminophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this specific substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of this compound?
Incomplete deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. This could be due to a low concentration of the acid (e.g., trifluoroacetic acid - TFA) or its degradation over time.[1][2]
-
Low Reaction Temperature: Conducting the reaction at low temperatures, such as 0°C, can significantly slow down the rate of deprotection.[1]
-
Inadequate Reaction Time: The deprotection reaction may not have been allowed to run for a sufficient amount of time.[2][3]
-
Substrate Solubility: Poor solubility of this compound in the chosen solvent can lead to an incomplete reaction.[2]
-
Steric Hindrance: While less of a concern for this specific molecule, sterically hindered substrates may require more forceful deprotection conditions.[1][2]
Q2: How can I monitor the progress of the deprotection reaction?
A simple and effective way to monitor the reaction is by using Thin-Layer Chromatography (TLC).[1][2] The product, 2-(4-aminophenyl)ethanol, is more polar than the starting material, this compound, and will therefore have a lower Rf value on the TLC plate.
Q3: I'm observing side products. What could they be and how can I avoid them?
A common side reaction during Boc deprotection is the alkylation of electron-rich aromatic rings by the tert-butyl cation that is generated.[4] In the case of this compound, the phenyl ring is susceptible to this tert-butylation. To minimize this, consider adding a scavenger, such as triethylsilane or thioanisole, to the reaction mixture to trap the tert-butyl cation.
Troubleshooting Guide
Issue: My Boc deprotection reaction is incomplete, as confirmed by TLC and NMR.
Below is a step-by-step guide to troubleshoot this issue.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM
This is a common and often effective method for Boc deprotection.[5][6]
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution. A common starting concentration is 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
Protocol 2: Deprotection using HCl in Dioxane
This method can be more potent than TFA/DCM and is a good alternative if the standard protocol fails.[1]
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like dioxane or methanol.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates as the hydrochloride salt, which can be collected by filtration and washed with a solvent like diethyl ether.[1]
Data Presentation
While specific quantitative data for the deprotection of this compound under various conditions is not extensively available in the literature, the following table provides a general comparison of common deprotection methods for N-Boc protected aromatic amines.
| Method/Reagent | Typical Conditions | Time | Yield (%) | Notes |
| TFA/DCM | 20-50% TFA in DCM, Room Temp | 1 - 4 h | >90% | A standard and generally effective method.[5][6] |
| HCl in Dioxane | 4M HCl in Dioxane, Room Temp | 1 - 4 h | >90% | Can be more potent than TFA/DCM.[1] |
| Thermal (Boiling Water) | Water, 100°C | 10 min - 2 h | Quantitative | A "green" and acid-free alternative.[7] |
| Lewis Acids (e.g., ZnBr₂) | ZnBr₂ in DCM, Room Temp | Varies | Good | A milder, non-protic acid alternative.[1] |
| Thermal (Continuous Flow) | Methanol or TFE, 240°C | 30 min | 88-93% | Offers precise temperature control.[8] |
Chemical Reaction Pathway
The deprotection of this compound proceeds via an acid-catalyzed cleavage of the carbamate group.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
optimizing reaction yield for N-Boc-2-(4-aminophenyl)ethanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of N-Boc-2-(4-aminophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the N-Boc protection of 2-(4-aminophenyl)ethanol?
The synthesis of this compound involves the reaction of 2-(4-aminophenyl)ethanol with di-tert-butyl dicarbonate (Boc₂O). The tert-butoxycarbonyl (Boc) group selectively protects the amino group, forming a carbamate. This reaction is typically carried out in a suitable solvent and may be facilitated by the addition of a base.
Q2: Why is chemoselectivity a concern in this synthesis?
2-(4-aminophenyl)ethanol contains two nucleophilic functional groups: a primary aromatic amine and a primary alcohol. Both the nitrogen and the oxygen atoms can potentially react with the Boc anhydride. However, under typical reaction conditions, the amine is more nucleophilic than the alcohol, leading to preferential N-Boc protection. Reaction conditions should be controlled to minimize the formation of the O-Boc protected byproduct or the di-protected species.
Q3: What are the most common side reactions observed during the synthesis of this compound?
Common side reactions include:
-
Di-Boc Protection: A second Boc group is added to the amine, which can occur with a large excess of Boc anhydride or prolonged reaction times.
-
O-Boc Protection: The hydroxyl group is protected by the Boc group, forming a carbonate. This is more likely to occur under forcing conditions or in the presence of certain catalysts.
-
Polymerization: Under acidic conditions, the starting material or product can be prone to polymerization.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be used to separate the starting material, the desired product, and any potential byproducts. Staining with an appropriate indicator, such as ninhydrin (for the free amine of the starting material) or potassium permanganate, can help visualize the spots.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor quality of starting material | Ensure 2-(4-aminophenyl)ethanol is pure and dry. Impurities can interfere with the reaction. |
| Ineffective Boc anhydride | Use fresh, high-quality di-tert-butyl dicarbonate. Boc anhydride can degrade over time, especially if exposed to moisture. |
| Inappropriate solvent | The choice of solvent is crucial for solubility and reactivity. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. For less nucleophilic amines, alcoholic solvents like methanol can enhance the reaction rate.[1] |
| Insufficient reaction time or low temperature | Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial, but be cautious of promoting side reactions. |
| Amine is protonated (if used as a salt) | If the starting material is an amine salt, a stoichiometric amount of base (e.g., triethylamine) must be added to neutralize it and free the amine for reaction. |
Problem 2: Formation of Multiple Products (Impure Product)
| Possible Cause | Suggested Solution |
| Formation of di-Boc protected product | Use a controlled stoichiometry of Boc anhydride (typically 1.05-1.2 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Formation of O-Boc protected product | To favor N-protection, run the reaction at room temperature or 0 °C without a strong base. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can sometimes promote O-acylation, so it should be used judiciously, if at all. |
| Unreacted starting material | Ensure sufficient reaction time and appropriate temperature. If the reaction has stalled, consider adding a small additional portion of Boc anhydride. |
| Polymerization | Avoid acidic conditions during the reaction and workup. If polymerization is observed, consider running the reaction under an inert atmosphere. |
Problem 3: Difficult Product Isolation/Purification
| Possible Cause | Suggested Solution |
| Emulsion formation during aqueous workup | Add brine (saturated NaCl solution) to the aqueous layer to help break up the emulsion. |
| Product is partially water-soluble | Minimize the volume of aqueous washes. Extract the aqueous layer multiple times with the organic solvent to ensure complete recovery of the product. |
| Difficulty in removing excess Boc anhydride | Excess Boc anhydride can sometimes co-elute with the product during chromatography. A mild basic wash during the workup can help hydrolyze some of the remaining Boc anhydride. |
| Poor separation on silica gel chromatography | Optimize the eluent system for column chromatography. A gradient elution from a less polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the expected impact of different reaction parameters on the yield of this compound based on general principles of Boc protection reactions. Note: These are representative values and actual yields may vary.
| Entry | Solvent | Base | Temperature (°C) | Boc₂O (equiv.) | Expected Yield (%) | Key Observations |
| 1 | Dichloromethane (DCM) | None | 25 | 1.1 | 85-95 | Clean reaction, moderate rate. |
| 2 | Tetrahydrofuran (THF) | Triethylamine (1.2 equiv.) | 25 | 1.1 | 90-98 | Faster reaction rate due to base. |
| 3 | Methanol | None | 25 | 1.1 | 80-90 | Alcoholic solvent can accelerate the reaction for aromatic amines.[1] |
| 4 | Dichloromethane (DCM) | None | 0 | 1.1 | 80-90 | Slower reaction, may increase selectivity for N-protection. |
| 5 | Dichloromethane (DCM) | None | 40 | 1.1 | 85-95 | Faster reaction, slight risk of side products. |
| 6 | Dichloromethane (DCM) | None | 25 | 1.5 | 80-90 | Higher chance of di-Boc formation. |
| 7 | Tetrahydrofuran (THF) | DMAP (0.1 equiv.) | 25 | 1.1 | 70-85 | Increased rate, but higher risk of O-Boc formation. |
Experimental Protocols
Standard Protocol for this compound Synthesis
Materials:
-
2-(4-aminophenyl)ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a solution of 2-(4-aminophenyl)ethanol (1.0 equiv.) in anhydrous dichloromethane (DCM) at room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2 x) and then with brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford this compound as a white to off-white solid.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Influence of reaction conditions on the selectivity of Boc protection.
References
preventing byproduct formation in N-Boc-2-(4-aminophenyl)ethanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during reactions involving N-Boc-2-(4-aminophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the N-Boc protection of 2-(4-aminophenyl)ethanol?
A1: The most prevalent byproducts are the di-Boc protected compound (tert-butyl N-[tert-butoxycarbonyl]-N-[4-(2-hydroxyethyl)phenyl]carbamate) and unreacted starting material. Another potential, though less common, byproduct is the formation of an oxazolidinone if the hydroxyl group reacts intramolecularly.[1]
Q2: I am observing a significant amount of the di-Boc byproduct. How can I minimize its formation?
A2: Formation of the di-Boc byproduct typically occurs when an excess of di-tert-butyl dicarbonate (Boc₂O) is used or if the reaction is run for an extended period. To favor mono-protection, you should carefully control the stoichiometry of Boc₂O (using 1.05-1.1 equivalents is often sufficient) and add the reagent slowly to the reaction mixture.[1]
Q3: My N-Boc protection reaction is incomplete, leaving a large amount of the starting amine. What could be the cause?
A3: Incomplete reactions can result from several factors:
-
Insufficient Boc₂O: Ensure you are using a slight excess of the Boc anhydride.
-
Inactive Reagent: The Boc₂O may have degraded. Use a fresh bottle or test its activity on a less hindered amine.
-
Inadequate Base: A suitable base is required to neutralize the acid formed during the reaction. Triethylamine or sodium bicarbonate are commonly used.
-
Low Temperature: While the reaction is often performed at room temperature, gentle heating may be required for less reactive amines.
Q4: Can the hydroxyl group of this compound interfere with the Boc protection reaction?
A4: Yes, the hydroxyl group can compete with the amine for reaction with Boc₂O, although the amine is generally more nucleophilic. Under basic conditions, there is also a risk of the initially formed N-Boc product cyclizing to form an oxazolidinone.[1][2] To minimize this, maintaining a neutral to slightly basic pH is recommended.[1]
Q5: What are common byproducts when reacting the hydroxyl group of this compound, for example, in a tosylation reaction?
A5: In reactions such as tosylation or mesylation, common byproducts include salt byproducts (e.g., triethylammonium chloride) which can often be removed with an aqueous workup. Over-reaction or side reactions involving the Boc-protected amine are generally not observed under standard tosylation conditions, as the Boc group is stable to the basic conditions used.
Troubleshooting Guides
Issue 1: Formation of Di-Boc Byproduct in N-Boc Protection
| Corrective Action | Expected Outcome | Purity of this compound (Illustrative) |
| Use 2.5 eq. of Boc₂O | High conversion, but significant di-Boc formation. | ~75% |
| Reduce Boc₂O to 1.5 eq. | Reduced di-Boc formation, but some unreacted amine may remain. | ~85% |
| Use 1.1 eq. of Boc₂O and add slowly over 1 hour | Optimal: High yield of mono-Boc product with minimal di-Boc byproduct. | >95% |
| Use 1.1 eq. of Boc₂O in a protic solvent (e.g., methanol) | Enhanced rate of reaction for the primary amine, minimizing di-Boc formation.[1] | >95% |
Issue 2: Incomplete Reaction or Low Yield
| Observation | Potential Cause | Suggested Solution |
| TLC/LC-MS shows significant unreacted 2-(4-aminophenyl)ethanol | Insufficient Boc₂O or base | Increase Boc₂O and base to 1.1 and 1.2 equivalents, respectively. |
| Reaction is sluggish at room temperature | Low reactivity of the aromatic amine | Gently heat the reaction to 40°C and monitor progress. |
| Product is lost during workup | Product is partially water-soluble | Saturate the aqueous layer with NaCl during extraction to reduce solubility. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is designed to favor the formation of the mono-protected product.
Materials:
-
2-(4-Aminophenyl)ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(4-aminophenyl)ethanol (1.0 eq.) in DCM (approx. 0.2 M).
-
Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve Boc₂O (1.1 eq.) in a small amount of DCM.
-
Add the Boc₂O solution dropwise to the amine solution over 30-60 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Protocol 2: Tosylation of the Hydroxyl Group of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in DCM (approx. 0.2 M) and cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq.) or pyridine (as solvent and base).
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
Visualizations
Caption: Experimental workflow for the N-Boc protection of 2-(4-aminophenyl)ethanol.
Caption: Troubleshooting logic for byproduct formation in N-Boc protection.
References
Technical Support Center: Scale-Up Synthesis of N-Boc-2-(4-aminophenyl)ethanol
Welcome to the technical support center for the scale-up synthesis of N-Boc-2-(4-aminophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale production of this valuable intermediate.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient reaction time or suboptimal temperature. | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature (e.g., to 40-50 °C), but avoid excessive heat to prevent decomposition of di-tert-butyl dicarbonate. The use of alcoholic solvents like methanol can also enhance the reaction rate for aromatic amines.[1] |
| Suboptimal pH of the reaction mixture. | For reactions in aqueous or mixed aqueous/organic systems, maintain a basic pH (typically 8-10) to ensure the amine is sufficiently nucleophilic. Use a suitable base such as sodium bicarbonate, sodium carbonate, or triethylamine. | |
| Degradation of di-tert-butyl dicarbonate. | Ensure the quality of the di-tert-butyl dicarbonate ((Boc)₂O) is high and that it has been stored under appropriate conditions (cool and dry). Use a fresh batch if necessary. | |
| Formation of Significant Impurities | Di-Boc Side Product: Over-reaction of the primary amine. | Use a controlled stoichiometry of (Boc)₂O (typically 1.0-1.2 equivalents). Slow, portion-wise addition of (Boc)₂O can also help minimize the formation of the di-Boc adduct. |
| Urea Formation: Reaction of the primary amine with (Boc)₂O, particularly when using DMAP as a catalyst. | Avoid using 4-(Dimethylamino)pyridine (DMAP) as a catalyst if urea formation is a significant issue. A milder base like sodium bicarbonate is often sufficient. | |
| O-Boc Protected Side Product: Reaction of the hydroxyl group with (Boc)₂O. | The amino group is significantly more nucleophilic than the hydroxyl group, making N-Boc protection highly chemoselective.[2] O-Boc formation is generally not a major issue under standard conditions. If observed, consider running the reaction at a lower temperature. | |
| Difficulties in Product Isolation and Purification | Product is an oil or does not crystallize easily. | After aqueous workup, ensure the product is thoroughly dried under vacuum to remove residual solvents. If direct crystallization is difficult, consider purification by column chromatography on a large scale, followed by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). |
| Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Allow the mixture to stand for a longer period to improve phase separation. | |
| Inconsistent Purity Between Batches | Variations in raw material quality. | Implement stringent quality control checks for all starting materials, including 2-(4-aminophenyl)ethanol and (Boc)₂O. |
| Poor control over reaction parameters. | Ensure consistent control over temperature, reaction time, agitation speed, and reagent addition rates during the scale-up process. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the scale-up synthesis of this compound?
A1: A variety of solvents can be used, including tetrahydrofuran (THF), acetonitrile, and ethyl acetate.[1] For aromatic amines, alcoholic solvents such as methanol or ethanol can significantly accelerate the reaction rate.[1] The choice of solvent may also depend on downstream processing and purification requirements.
Q2: Is a base always required for the Boc protection of 2-(4-aminophenyl)ethanol?
A2: While the reaction can proceed without a base, particularly in alcoholic solvents, the use of a base is highly recommended to neutralize the acidic byproducts and drive the reaction to completion.[1] Common bases include sodium bicarbonate, sodium carbonate, and triethylamine.
Q3: How can I minimize the formation of the di-Boc protected impurity?
A3: The formation of the di-Boc adduct can be minimized by carefully controlling the stoichiometry of the di-tert-butyl dicarbonate to 1.0-1.2 equivalents relative to the 2-(4-aminophenyl)ethanol. Slow, controlled addition of the Boc anhydride to the reaction mixture can also help prevent over-reaction.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: Di-tert-butyl dicarbonate can decompose, releasing gas, so the reaction vessel should be equipped with adequate pressure relief. The use of flammable organic solvents requires appropriate grounding and inert atmosphere operations to prevent fires or explosions. Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough process safety review before scaling up.
Q5: What is a suitable method for purifying large quantities of this compound?
A5: For large-scale purification, crystallization is the preferred method due to its efficiency and cost-effectiveness. If the crude product is not pure enough for direct crystallization, a preliminary purification step using flash chromatography on a scale-appropriate column may be necessary. Suitable solvent systems for crystallization often include mixtures of ethyl acetate and a non-polar solvent like hexanes or heptane.
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound
Objective: To synthesize this compound on a multi-gram scale with high yield and purity.
Materials:
-
2-(4-aminophenyl)ethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Large reaction vessel with mechanical stirrer, thermometer, and addition funnel
-
Heating/cooling mantle
-
Separatory funnel
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Charge the reaction vessel with 2-(4-aminophenyl)ethanol and ethyl acetate.
-
Prepare a solution of sodium bicarbonate in water and add it to the reaction vessel.
-
Stir the biphasic mixture vigorously.
-
In a separate container, dissolve di-tert-butyl dicarbonate in ethyl acetate.
-
Slowly add the di-tert-butyl dicarbonate solution to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the temperature between 20-25°C.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, stop stirring and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for synthesis challenges.
References
Technical Support Center: N-Boc-2-(4-aminophenyl)ethanol Stability in Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-2-(4-aminophenyl)ethanol. The information provided addresses common stability issues encountered during N-Boc deprotection in acidic media.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for N-Boc deprotection of this compound?
Standard deprotection involves treating the N-Boc protected compound with a strong acid in an appropriate organic solvent. Common conditions include:
-
Trifluoroacetic acid (TFA): Typically used in a concentration of 20-50% in dichloromethane (DCM). The reaction is usually fast, often completing within 30 minutes to a few hours at room temperature.
-
Hydrogen chloride (HCl): Commonly used as a 4M solution in 1,4-dioxane or in other organic solvents like methanol or ethyl acetate. Reaction times can be very rapid, often under 30 minutes.
Q2: What are the primary products of acidic N-Boc deprotection of this compound?
The primary and desired product of the reaction is 2-(4-aminophenyl)ethanol. The byproducts of the Boc group cleavage are isobutylene and carbon dioxide.
Q3: What potential side reactions can occur during the acidic deprotection of this compound?
Due to the presence of an electron-rich aromatic ring and a primary alcohol, several side reactions can occur under acidic conditions:
-
Friedel-Crafts Alkylation: The tert-butyl cation generated during deprotection can act as an electrophile and alkylate the electron-rich phenyl ring of the starting material or the deprotected product.
-
Ether Formation: The primary alcohol can undergo acid-catalyzed dehydration to form a symmetrical ether.
-
Cyclization: Intramolecular cyclization involving the alcohol and the aromatic ring could potentially occur under strong acidic conditions, although this is generally less common.
Q4: How can I minimize the formation of byproducts during deprotection?
To minimize side reactions, consider the following strategies:
-
Use of Scavengers: Add a scavenger like triethylsilane or thioanisole to the reaction mixture to trap the tert-butyl cation and prevent Friedel-Crafts alkylation.
-
Milder Acidic Conditions: Employ milder acids or lower concentrations of strong acids to reduce the rate of side reactions.
-
Lower Reaction Temperature: Performing the deprotection at lower temperatures (e.g., 0 °C) can help to control the reaction and minimize byproduct formation.
-
Alternative Deprotection Methods: Consider alternative, non-acidic deprotection methods such as thermal deprotection or using solid acid catalysts if acid-labile functionalities are present or if side reactions are persistent.
Q5: Is this compound stable during storage?
This compound is a solid that should be stored in a well-sealed container in a dry, room-temperature environment to ensure its stability.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. | - Increase the concentration of the acid or the reaction time. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Formation of an Oily or Difficult-to-Purify Product | The resulting salt (e.g., TFA salt) may be non-crystalline. | - Consider using HCl in dioxane, as the resulting hydrochloride salt is often a crystalline solid, which can aid in purification. - Perform a salt exchange to a more crystalline form. |
| Presence of a Higher Molecular Weight Impurity | Potential Friedel-Crafts alkylation of the aromatic ring by the tert-butyl cation. | - Add a scavenger such as triethylsilane or thioanisole to the reaction mixture. - Use milder acidic conditions or a lower reaction temperature. |
| Observation of a Symmetric Ether Byproduct | Acid-catalyzed dehydration of the primary alcohol. | - Lower the reaction temperature. - Use less harsh acidic conditions. - Consider protecting the alcohol group prior to N-Boc deprotection if the ether formation is significant. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for N-Boc deprotection of aromatic amines using TFA and HCl, based on literature data for analogous compounds. Yields are substrate-dependent and may require optimization for this compound.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM) | 4M in 1,4-Dioxane or 1M-4M in other organic solvents (e.g., Methanol, Ethyl Acetate) |
| Reaction Time | Generally 30 minutes to a few hours at room temperature. | Can be very rapid (e.g., under 30 minutes with 4M HCl in dioxane). |
| Yield | Typically high to quantitative. | Typically high to quantitative. |
| Product Purity | Generally high, but the resulting TFA salt can sometimes be oily. | Often high, with the resulting hydrochloride salt frequently being a crystalline solid. |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M).
-
To the stirred solution, add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.
Protocol 2: N-Boc Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in a minimal amount of a suitable co-solvent (e.g., methanol or DCM) if necessary.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate.
-
Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.
-
If a precipitate forms, collect the solid by filtration and wash with anhydrous diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.
Visualizations
Caption: General mechanism of N-Boc deprotection in acidic conditions.
Caption: Potential side reactions during acidic deprotection.
Caption: A logical workflow for troubleshooting N-Boc deprotection reactions.
Technical Support Center: Purification of N-Boc-2-(4-aminophenyl)ethanol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-Boc-2-(4-aminophenyl)ethanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The primary methods for purifying this compound derivatives are flash column chromatography and recrystallization.[1] Preparative HPLC may be used for achieving very high purity, especially for final products or when separating closely related impurities.[1] The choice of technique depends on the physical state of the derivative (solid or oil), the nature of the impurities, and the required final purity.
Q2: What are the main stability concerns for this compound derivatives during purification?
A2: The primary stability concern is the acid-lability of the N-Boc protecting group. Exposure to acidic conditions, which can be present in some chromatographic mobile phases (e.g., those containing trifluoroacetic acid - TFA), can lead to partial or complete deprotection of the amine. This results in the formation of the free amine as a significant impurity, complicating the purification process.
Q3: How does derivatization of the hydroxyl group in this compound affect its purification?
A3: Derivatization of the hydroxyl group, for instance, through etherification or esterification, will alter the polarity of the molecule. Generally, converting the alcohol to an ether or ester will make the compound less polar. This change in polarity will necessitate adjustments to the purification protocol, such as using a less polar mobile phase in flash chromatography or choosing a different solvent system for recrystallization.
Q4: What are typical impurities encountered in the synthesis of this compound derivatives?
A4: Common impurities include:
-
Unreacted starting materials, such as this compound or the alkylating/acylating agent.
-
Byproducts from the derivatization reaction. For example, in a Williamson ether synthesis, elimination byproducts may form.
-
Partially deprotected material where the Boc group has been removed.
-
Reagents used in the reaction, such as excess base or coupling agents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product co-elutes with an impurity during flash chromatography. | - Inappropriate mobile phase polarity. - Impurity has a very similar polarity to the product. | - Optimize the mobile phase: Perform a gradient elution to improve separation. Test different solvent systems with varying polarities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). - Consider an alternative stationary phase: If available, try using alumina instead of silica gel, as it can offer different selectivity for basic compounds. - Employ an alternative purification technique: If chromatography fails, consider recrystallization or preparative HPLC. |
| Product "oils out" during recrystallization. | - The solvent is too nonpolar for the compound at lower temperatures. - The cooling process is too rapid. - High concentration of impurities preventing crystal lattice formation. | - Use a mixed solvent system: Dissolve the compound in a good solvent (e.g., ethanol, ethyl acetate) and slowly add a poor solvent (e.g., hexane, water) until the solution becomes slightly cloudy, then heat until clear and allow to cool slowly.[2] - Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Seed the solution: Add a small crystal of the pure product to induce crystallization. - Attempt a pre-purification step: Use flash chromatography to remove the bulk of impurities before recrystallization. |
| Partial or complete loss of the N-Boc group during purification. | - Use of an acidic mobile phase modifier in chromatography (e.g., TFA). - Prolonged exposure to silica gel, which can be slightly acidic. | - Avoid acidic additives in chromatography: If possible, use a neutral mobile phase. For basic compounds, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and prevent Boc deprotection. - Minimize contact time with silica: Use a faster flow rate during flash chromatography. - Neutralize fractions: If an acidic modifier is unavoidable in HPLC, immediately neutralize the collected fractions with a mild base. |
| Streaking or tailing of the product spot on TLC or column chromatography. | - The compound is highly polar or basic, leading to strong interactions with the silica gel. - The sample is overloaded on the TLC plate or column. | - Add a modifier to the mobile phase: For basic compounds, adding a small amount of a base like triethylamine or ammonium hydroxide can significantly improve the chromatography by competing for active sites on the silica. - Use a different stationary phase: Consider using alumina or reversed-phase silica gel. - Reduce the amount of sample loaded. |
| Low recovery of the product after purification. | - Product is partially soluble in the recrystallization mother liquor. - Product is irreversibly adsorbed onto the silica gel column. - Product degradation during purification. | - Optimize recrystallization solvent: Choose a solvent system where the product has high solubility at elevated temperatures and very low solubility at low temperatures. - Cool the recrystallization mixture thoroughly: Ensure the mixture is cooled in an ice bath to maximize crystal precipitation. - Use a less active stationary phase: Consider using deactivated silica or alumina. - Ensure mild purification conditions: Avoid excessive heat and exposure to acidic or basic conditions if the product is sensitive. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of an this compound Derivative
-
Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be dry-packed or slurry-packed with the initial mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the mobile phase as needed to elute the product. For basic derivatives, consider adding 0.1-1% triethylamine to the mobile phase to prevent streaking.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Recrystallization of a Solid this compound Derivative
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures with hexane or water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for purification challenges.
References
managing steric hindrance in reactions with N-Boc-2-(4-aminophenyl)ethanol
Welcome to the technical support center for N-Boc-2-(4-aminophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing steric hindrance in reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of steric hindrance when using this compound?
A1: Steric hindrance in reactions with this compound primarily arises from two structural features:
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is exceptionally bulky.[1] Its size can impede the approach of reagents to the aromatic ring, particularly at the positions ortho to the amine. It also influences the reactivity of the nearby primary alcohol.
-
The 2-(4-aminophenyl)ethanol Moiety: The ethyl alcohol chain, while flexible, adds to the overall steric profile of the molecule, potentially interfering with reactions at the aromatic ring or the protected amine.
Q2: Is the Boc group completely stable during reactions?
A2: The Boc group is generally stable to most nucleophiles and basic conditions.[2][3] However, it is labile under acidic conditions.[4] Unintentional cleavage can occur if the reaction conditions are acidic, or if certain Lewis acids are used.[5] It's crucial to ensure your reaction conditions are compatible with the Boc group's stability.
Q3: For a C-N coupling reaction (like Buchwald-Hartwig), should I deprotect the Boc group first?
A3: It is generally necessary to deprotect the Boc group to reveal the free amine for C-N cross-coupling reactions.[6] The protected carbamate is not nucleophilic enough to participate in the catalytic cycle.[7] The challenge then becomes performing the coupling on the resulting aniline, which may be sterically hindered by the adjacent ethyl alcohol group. An alternative strategy is to perform the coupling on a related aryl halide and introduce the aminophenylethanol moiety subsequently, though this alters the synthetic route.
Q4: How can I activate the hydroxyl group for nucleophilic substitution without cleaving the Boc group?
A4: The hydroxyl group can be activated by converting it into a better leaving group, such as a tosylate, mesylate, or halide.[8] These reactions are typically performed under neutral or basic conditions, which are compatible with the acid-sensitive Boc group. For example, tosylation can be achieved using tosyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine.[8]
Troubleshooting Guides
Issue 1: Low Yield in Acylation of the Hydroxyl Group
You are attempting to acylate the primary alcohol of this compound but are observing low yields or slow reaction rates.
Possible Causes and Solutions:
-
Steric Hindrance: The bulky N-Boc-phenyl group can hinder the approach of the acylating agent.
-
Poor Nucleophilicity: The alcohol may not be sufficiently nucleophilic.
-
Solution: Add a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) to deprotonate the alcohol and increase its reactivity.[11] For particularly difficult acylations, a stronger, non-nucleophilic base like DBU can be considered, though compatibility with other functional groups should be verified.
-
-
Suboptimal Coupling Agent (for carboxylic acids): The chosen coupling agent may not be effective for this sterically hindered substrate.
Summary of Recommended Conditions for O-Acylation
| Acylating Agent | Coupling Agent/Base | Solvent | Temperature | Typical Reaction Time |
| Acyl Chloride | Triethylamine (NEt₃) | Anhydrous DCM | 0 °C to RT | 2-4 hours[10] |
| Acid Anhydride | Pyridine or DMAP (cat.) | Anhydrous DCM or neat | RT to 50 °C | 4-12 hours[10] |
| Carboxylic Acid | HATU / DIPEA | Anhydrous DMF | RT to 60 °C | 12-24 hours[9] |
| Carboxylic Acid | EDC / HOBt / DIPEA | Anhydrous DMF or DCM | 0 °C to RT | 12-18 hours[10] |
Issue 2: Poor Conversion in Buchwald-Hartwig Amination After Boc Deprotection
After successfully removing the Boc group, you are attempting a palladium-catalyzed C-N cross-coupling with an aryl halide, but the reaction is sluggish or stalls.
Possible Causes and Solutions:
-
Steric Hindrance from Ligand/Substrate: The aniline derived from this compound is sterically encumbered. The choice of phosphine ligand on the palladium catalyst is critical.[13]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands developed by Buchwald, such as SPhos, XPhos, or RuPhos, are specifically designed to facilitate coupling of sterically hindered substrates.[14] These ligands promote the reductive elimination step, which is often the rate-limiting step in hindered couplings.
-
-
Inappropriate Base: The choice of base is crucial for the efficiency of the catalytic cycle.
-
Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[14] For some systems, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be effective, particularly with more reactive aryl halides.[15]
-
-
Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.
-
Solution: Ensure strictly anaerobic and anhydrous conditions. Use a pre-formed palladium catalyst complex to ensure consistent activity. Increasing catalyst loading may be necessary for particularly challenging substrates.
-
Logical Flow for Troubleshooting Buchwald-Hartwig Amination
Caption: Troubleshooting decision tree for Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield 2-(4-aminophenyl)ethanol.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq, often as a 20-50% solution in DCM) dropwise to the stirred solution.[16]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(4-aminophenyl)ethanol. The product can be purified further by column chromatography if necessary.
Protocol 2: Acylation of the Hydroxyl Group using an Acyl Chloride
This protocol details the acylation of the primary alcohol using benzoyl chloride as a representative acyl chloride.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (NEt₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in anhydrous DCM, add triethylamine.[10]
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride dropwise to the stirred solution.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Workflow for O-Acylation Protocol
Caption: Experimental workflow for the acylation of the hydroxyl group.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
effect of reaction temperature on N-Boc-2-(4-aminophenyl)ethanol stability
This technical support center provides troubleshooting guides and frequently asked questions concerning the effect of reaction temperature on the stability of N-Boc-2-(4-aminophenyl)ethanol. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored in a cool, dry place.[1] Suppliers recommend storage at room temperature, sealed in a dry environment.[2][3]
Q2: Is the N-Boc protecting group on this compound stable at room temperature?
A2: Yes, the N-Boc (tert-butyloxycarbonyl) protecting group is generally stable under neutral and basic conditions at room temperature.[4] Problems with stability at ambient temperature are not typically expected. The protection of amines with a Boc group is a widely used reaction in organic synthesis because of its stability toward catalytic hydrogenolysis and resistance to hydrolysis under most basic conditions and nucleophilic reagents.[5]
Q3: At what temperature does the N-Boc group begin to cleave?
A3: Thermal cleavage (thermolytic deprotection) of the N-Boc group generally requires elevated temperatures, often starting around 100°C, with more practical rates achieved at 150°C or higher.[6] Studies on various N-Boc protected compounds have shown that deprotection can occur at temperatures ranging from 150°C to 300°C, depending on the solvent and substrate.[7] For instance, a study on the thermal deprotection of N-Boc aryl amines in trifluoroethanol (TFE) and methanol (MeOH) required temperatures of 240°C for efficient deprotection.[7]
Q4: What are the byproducts of thermal N-Boc deprotection?
A4: The thermal decomposition of the N-Boc group proceeds via fragmentation to form the free amine, carbon dioxide (CO2), and isobutylene.[6]
Q5: Can the reaction solvent influence the thermal stability of this compound?
A5: Yes, the solvent can play a significant role. For example, alcoholic solvents like methanol and trifluoroethanol have been shown to facilitate N-Boc deprotection at lower temperatures compared to solvents like THF or toluene.[7] Water at elevated temperatures can also act as a catalyst for N-Boc deprotection.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound at various temperatures.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired product when this compound is a starting material in a reaction at elevated temperature (>100°C). | Thermal Deprotection of N-Boc Group: The reaction temperature may be high enough to cause cleavage of the N-Boc protecting group, leading to the formation of the unprotected 2-(4-aminophenyl)ethanol, which may then undergo undesired side reactions. | - Lower the Reaction Temperature: If the desired reaction allows, reduce the temperature to below 100°C. - Choose an Appropriate Solvent: Solvents can affect the rate of thermal deprotection. Consider using a less polar, non-protic solvent if compatible with your reaction. - Alternative Protecting Group: If high temperatures are necessary, consider using a more thermally stable protecting group for the amine. |
| Formation of unexpected side products during a reaction at high temperature. | Side Reactions of the Deprotected Amine: Once the N-Boc group is cleaved, the resulting free amine is nucleophilic and can participate in various side reactions. Elimination or Racemization: High temperatures can sometimes lead to elimination reactions or racemization if chiral centers are present.[6] | - Analyze Byproducts: Use techniques like LC-MS or GC-MS to identify the side products. This can provide clues about the undesired reaction pathways. - Optimize Reaction Conditions: Adjust reaction time, temperature, and reagent stoichiometry to minimize side reactions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline moiety, especially at higher temperatures. |
| Incomplete reaction or slow reaction rate at lower temperatures. | Insufficient Thermal Energy: The reaction may require a certain activation energy that is not met at lower temperatures. | - Gradual Temperature Increase: Carefully increase the reaction temperature in increments, monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and stability of the starting material. - Catalyst Addition: Investigate if a suitable catalyst can promote the desired reaction at a lower temperature. |
| Degradation of this compound under acidic conditions at elevated temperatures. | Acid-Catalyzed Deprotection: The N-Boc group is known to be labile under acidic conditions, and this cleavage is accelerated by heat. | - Use Milder Acids: If acidic conditions are required, consider using a weaker acid or a buffered system. - Control Temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation. - Protecting Group Strategy: If strongly acidic conditions and heat are unavoidable, the N-Boc group is not a suitable choice. |
Experimental Protocols
While specific experimental protocols for every possible reaction involving this compound are vast, here is a general protocol for a common reaction type, a Mitsunobu reaction, which is typically performed at or below room temperature, thus preserving the N-Boc group.
Example Protocol: Mitsunobu Reaction for Ether Synthesis
This protocol describes the conversion of the primary alcohol of this compound to an ether.
Materials:
-
This compound
-
A suitable acidic nucleophile (e.g., a phenol for aryl ether formation)
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1 equivalent) and the acidic nucleophile (1.1 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add triphenylphosphine (1.2 equivalents) to the solution and stir until it is completely dissolved.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add DEAD or DIAD (1.2 equivalents) dropwise to the cooled solution. The reaction is often exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired ether.
Note: The Mitsunobu reaction proceeds with an inversion of stereochemistry at a stereogenic center.[8]
Visualizations
Caption: Factors affecting the stability of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. 104060-23-3|this compound|BLD Pharm [bldpharm.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction [organic-chemistry.org]
avoiding racemization in reactions involving N-Boc-2-(4-aminophenyl)ethanol
Welcome to the Technical Support Center for N-Boc-2-(4-aminophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding racemization in reactions involving this chiral building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in reactions with this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers (a racemate). The chiral center in this compound is the carbon atom bearing the hydroxyl group. The stereochemical integrity of this center is often crucial for the biological activity and safety of pharmaceutical compounds derived from it.[1][2] Undesired inversion of this stereocenter can lead to a loss of therapeutic efficacy or the introduction of off-target effects.
Q2: What are the general mechanisms that can lead to racemization in reactions involving this compound?
A2: Racemization can occur through various mechanisms, primarily involving the deprotonation of the benzylic proton at the chiral center, which is facilitated by the phenyl ring. This can happen under both acidic and basic conditions, leading to the formation of a planar, achiral intermediate (such as a carbocation or an enolate-like species). Subsequent reprotonation can occur from either face, resulting in a loss of stereochemical information. The N-Boc protecting group is generally stable under many conditions but can be removed under strong acidic conditions, which could also promote racemization.[3]
Q3: How can I minimize the risk of racemization during common synthetic transformations of this compound?
A3: To minimize racemization, it is crucial to carefully select reaction conditions. Key strategies include:
-
Low Temperatures: Running reactions at lower temperatures (e.g., 0 °C to -78 °C) can significantly reduce the rate of racemization.
-
Mild Reagents: Employing mild and highly selective reagents for transformations such as oxidations and substitutions can prevent harsh conditions that might induce epimerization.
-
Control of pH: Avoiding strongly acidic or basic conditions during the reaction and work-up is critical. Buffered solutions can be used to maintain a neutral pH.
-
Choice of Solvent: The polarity and nature of the solvent can influence the stability of charged intermediates that may lead to racemization.
-
Appropriate Protecting Groups: While the N-Boc group is generally robust, in some multi-step syntheses, alternative protecting groups might be considered to avoid deprotection under conditions that could compromise the stereocenter.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity during Esterification or Etherification of the Hydroxyl Group
Q: I am trying to perform a substitution reaction on the hydroxyl group of this compound, but I am observing significant racemization. What are the likely causes and how can I prevent this?
A: Reactions at the hydroxyl group that proceed via an SN1 mechanism, involving a carbocation intermediate, are prone to racemization. To maintain stereochemical integrity, it is essential to use reactions that follow an SN2 pathway.
Troubleshooting Steps:
-
Reaction Type:
-
Problem: Using reaction conditions that favor an SN1 pathway (e.g., strong acids, protic solvents with poor nucleophiles).
-
Solution: Employ reactions with a well-defined SN2 mechanism. The Mitsunobu reaction is an excellent choice for converting the alcohol to an ester, ether, or other substituted products with a clean inversion of configuration.[4][5][6][7][8] For ether synthesis, the Williamson ether synthesis is also a reliable SN2 reaction.[9][10][11][12][13]
-
-
Leaving Group Activation (for Williamson Ether Synthesis):
-
Problem: In-situ generation of a leaving group under harsh conditions that may cause side reactions or racemization.
-
Solution: Convert the alcohol to a good leaving group (e.g., tosylate, mesylate, or triflate) in a separate step under mild conditions (e.g., using TsCl or MsCl with a non-nucleophilic base like triethylamine or pyridine at low temperatures). Then, react the resulting sulfonate ester with the desired nucleophile in a subsequent SN2 displacement.
-
Experimental Protocols:
-
Representative Mitsunobu Esterification Protocol (with Inversion): A detailed protocol for the Mitsunobu reaction on a sterically hindered secondary alcohol using p-nitrobenzoic acid is available and can be adapted.[14] This method is often preferred for hindered alcohols as it can lead to higher yields of the inverted product.
-
Reagents: this compound, p-nitrobenzoic acid, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Temperature: 0 °C to room temperature.
-
General Procedure: To a cooled solution of the alcohol, carboxylic acid, and PPh₃ in THF, DEAD or DIAD is added dropwise. The reaction is stirred until completion and then worked up. The resulting ester will have the opposite stereochemistry to the starting alcohol. Subsequent hydrolysis of the ester can provide the enantiomer of the original alcohol.
-
-
Representative Williamson Ether Synthesis Protocol (with Inversion): This two-step procedure ensures a clean SN2 reaction.
-
Activation of the Alcohol: Dissolve this compound in anhydrous dichloromethane (DCM) and cool to 0 °C. Add a non-nucleophilic base (e.g., triethylamine) followed by dropwise addition of methanesulfonyl chloride or p-toluenesulfonyl chloride. Stir at 0 °C until the reaction is complete (monitored by TLC).
-
Substitution: In a separate flask, prepare the sodium alkoxide of the desired alcohol by reacting it with a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF. Add the solution of the activated alcohol (mesylate or tosylate) to the alkoxide solution and stir until the SN2 reaction is complete.
-
Data Presentation: Comparison of Esterification/Etherification Methods
| Reaction | Mechanism | Stereochemical Outcome | Key Considerations |
| Mitsunobu Reaction | SN2 | Inversion | Mild conditions; suitable for a wide range of nucleophiles (pKa < 15).[4][5][6] |
| Williamson Ether Synthesis | SN2 | Inversion (after activation) | Requires prior activation of the alcohol to a good leaving group.[9][10][11] |
| Acid-catalyzed Ether Synthesis | SN1 | Racemization | Generally to be avoided for chiral secondary alcohols. |
Issue 2: Racemization during Oxidation of the Alcohol to a Carbonyl Group
Q: I am oxidizing this compound to the corresponding ketone, but I am observing epimerization of adjacent stereocenters in my molecule (if any) or racemization if the product is chiral. How can I perform this oxidation while preserving stereochemical integrity?
A: Oxidation of the alcohol to a ketone will destroy the stereocenter at that carbon. However, if there are other stereocenters in the molecule, harsh oxidation conditions can lead to their epimerization, especially if they are alpha to the newly formed carbonyl group. Using mild, non-acidic, and non-basic oxidation conditions is crucial.
Troubleshooting Steps:
-
Choice of Oxidizing Agent:
-
Problem: Using harsh, high-temperature, or strongly acidic/basic oxidants (e.g., permanganate, dichromate under acidic conditions).
-
Solution: Employ mild and selective oxidation methods such as the Swern oxidation or the Dess-Martin periodinane (DMP) oxidation .[15][16][17][18][19][20] These reactions are performed under neutral or slightly basic conditions and at low temperatures, which helps to prevent epimerization of nearby stereocenters.
-
Experimental Protocols:
-
Representative Dess-Martin Periodinane (DMP) Oxidation Protocol: DMP is known for its mildness and tolerance of sensitive functional groups.[16][19]
-
Reagents: this compound, Dess-Martin periodinane.
-
Solvent: Anhydrous dichloromethane (DCM).
-
Temperature: Room temperature.
-
General Procedure: To a solution of the alcohol in DCM, add DMP and stir at room temperature until the reaction is complete. The work-up is typically straightforward.
-
-
Representative Swern Oxidation Protocol: This method is carried out at very low temperatures, making it ideal for sensitive substrates.
-
Reagents: Oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous dichloromethane (DCM).
-
Temperature: -78 °C.
-
General Procedure: A solution of DMSO in DCM is added to a solution of oxalyl chloride in DCM at -78 °C. After a short stirring time, the alcohol in DCM is added, followed by the addition of the hindered base. The reaction is then allowed to warm to room temperature before work-up.
-
Data Presentation: Comparison of Mild Oxidation Methods
| Oxidation Method | Key Reagents | Typical Temperature | Advantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Room Temperature | Mild, neutral conditions; simple work-up.[15][16][17] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Hindered Base | -78 °C | Very mild due to low temperature; avoids over-oxidation.[18] |
Issue 3: Assessing the Enantiomeric Purity of Your Product
Q: How can I accurately determine the enantiomeric excess (ee) of my this compound derivative after a reaction?
A: The most reliable method for determining the enantiomeric excess of your product is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) .
Methodology for Chiral HPLC/SFC:
-
Column Selection:
-
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of N-protected amino alcohols and their derivatives. Columns like Chiralcel® OD-H or Chiralpak® AD-H are good starting points.[21]
-
-
Mobile Phase Optimization:
-
Normal Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is typically used. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can improve peak shape and resolution.
-
Reversed Phase: Mixtures of water or buffer with acetonitrile or methanol are used.
-
-
Detection:
-
UV detection is suitable for this compound and its derivatives due to the presence of the aromatic ring. A wavelength of around 254 nm is generally appropriate.
-
Representative Chiral HPLC Method Parameters:
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Quantitative Analysis:
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Visualizations
Caption: General experimental workflow for performing a stereoselective reaction on this compound while monitoring for racemization.
Caption: Simplified diagram illustrating the pathway to racemization via a planar achiral intermediate.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. francis-press.com [francis-press.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 16. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 17. Dess-Martin Oxidation [organic-chemistry.org]
- 18. Swern Oxidation [organic-chemistry.org]
- 19. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: N-Boc-2-(4-aminophenyl)ethanol Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing N-Boc-2-(4-aminophenyl)ethanol in amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound resulting in a low yield?
A1: Low yields can stem from several factors. Common issues include inadequate activation of the carboxylic acid, steric hindrance, suboptimal reaction conditions (temperature, time, solvent), or decomposition of reagents. The presence of the hydroxyl group on the ethanol moiety can also lead to side reactions if not properly managed.
Q2: Am I required to protect the hydroxyl group on this compound before coupling?
A2: While not always necessary, protection of the hydroxyl group (e.g., as a silyl ether like TBDMS or a benzyl ether) is recommended, especially when using highly reactive acylating agents or under forcing reaction conditions. This prevents the formation of ester byproducts (O-acylation), which consumes your starting materials and complicates purification.
Q3: What are the most common side products in these coupling reactions?
A3: Besides the desired amide, you may observe the formation of an O-acylated product where the carboxylic acid has formed an ester with the hydroxyl group of this compound. If using carbodiimide coupling agents like EDC or DCC, the formation of N-acylurea is a common side product.[1] Racemization of the chiral center in your carboxylic acid can also occur, particularly with prolonged reaction times or elevated temperatures.
Q4: How can I best purify the final amide product?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. Recrystallization from a suitable solvent system, such as ethanol, acetonitrile, or 1,4-dioxane, can also be an effective method for obtaining highly pure material.[2]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inefficient Carboxylic Acid Activation | - Switch to a more potent coupling reagent (e.g., HATU, HBTU instead of EDC/HOBt).- Ensure your coupling reagents are fresh and anhydrous.- Pre-activate the carboxylic acid with the coupling reagent for 5-10 minutes before adding the amine. |
| Suboptimal Reaction Conditions | - Increase the reaction temperature in increments (e.g., from room temperature to 40-50°C), monitoring for side product formation.- Extend the reaction time. Monitor progress by TLC or LC-MS.- Ensure adequate stirring to maintain a homogenous reaction mixture. |
| Poor Solubility of Reagents | - Select a solvent in which all reactants are fully soluble (e.g., DMF, NMP, or DCM). |
| Decomposition of Starting Material | - If your carboxylic acid is sensitive, avoid harsh conditions and prolonged reaction times. Consider milder coupling agents. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Suggested Solution |
| O-acylation of the Hydroxyl Group | - Protect the hydroxyl group of this compound with a suitable protecting group (e.g., TBDMS-Cl, Benzyl Bromide) prior to the coupling reaction.- Use milder reaction conditions (lower temperature, shorter reaction time) to favor N-acylation over O-acylation. |
| N-acylurea Formation (with EDC/DCC) | - Add an auxiliary nucleophile like HOBt or HOAt to the reaction. This forms an active ester that is less prone to rearrangement to N-acylurea.- Perform the reaction at a lower temperature (e.g., 0°C). |
| Racemization of Chiral Carboxylic Acids | - Add a racemization suppressant like HOBt or HOAt.- Avoid excessive amounts of base and elevated temperatures. |
| Diketopiperazine Formation (if coupling a dipeptide) | - This is more prevalent in Fmoc-based synthesis but can occur. In Boc-based synthesis, using in situ neutralization protocols can suppress this side reaction.[] |
Quantitative Data Summary
The optimal choice of coupling reagent and conditions depends on the specific carboxylic acid being coupled. The following table summarizes common coupling reagents and their typical reaction conditions.
| Coupling Reagent | Additive | Base (Equivalents) | Solvent | Typical Temperature |
| EDC | HOBt (1.0-1.2 eq) | DIPEA or Et3N (2-4 eq) | DCM, DMF | 0°C to RT |
| DCC | HOBt (1.0-1.2 eq) | N/A (or mild base if acid salt is used) | DCM, THF | 0°C to RT |
| HATU | None | DIPEA or Collidine (2-4 eq) | DMF, NMP | RT |
| HBTU | None | DIPEA or Et3N (2-4 eq) | DMF | RT |
| PyBOP | None | DIPEA or Et3N (2-4 eq) | DMF, DCM | RT |
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a standard procedure for the coupling of a generic carboxylic acid to this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0°C using an ice bath.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir for 5 minutes.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical EDC/HOBt coupling reaction.
Caption: Troubleshooting decision tree for coupling reactions.
References
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating N-Boc-2-(4-aminophenyl)ethanol in the Context of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects the two. The linker is far from a passive spacer; its chemical composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2]
This guide provides an objective comparison of PROTAC linkers, with a specific focus on the potential utility of linkers derived from N-Boc-2-(4-aminophenyl)ethanol. While direct head-to-head comparative data for PROTACs utilizing this specific linker are limited in the public domain, we will infer its potential performance characteristics based on the well-established principles of PROTAC linker design and the known properties of aromatic linkers. This comparison is supported by experimental data for commonly used linker classes and detailed methodologies for the key experiments required to evaluate PROTAC performance.
The Central Role of the Linker in PROTAC Function
The primary function of the PROTAC linker is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] The linker's characteristics directly influence several key aspects of PROTAC activity:
-
Ternary Complex Formation: The length and flexibility of the linker are critical for achieving the optimal orientation of the POI and E3 ligase to enable efficient ubiquitination.[2]
-
Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability, all of which are crucial for its drug-like properties.[3]
-
Selectivity: A well-designed linker can contribute to the selective degradation of the target protein over other proteins.[1]
Comparative Analysis of PROTAC Linker Types
PROTAC linkers can be broadly categorized into flexible and rigid linkers. This compound would serve as a building block for a semi-rigid, aromatic linker.
Flexible Linkers: Polyethylene Glycol (PEG) and Alkyl Chains
PEG and alkyl chains are the most commonly used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modulated.[4]
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and can improve the solubility and cell permeability of PROTACs. Approximately 54% of reported PROTACs utilize PEG linkers.[]
-
Alkyl Chains: These are hydrophobic and offer a high degree of conformational flexibility. However, their hydrophobicity can sometimes negatively impact solubility.[4]
Rigid and Semi-Rigid Linkers: Aromatic and Heterocyclic Systems
Rigid linkers, which often incorporate cyclic or aromatic structures, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[4]
-
Aromatic Linkers (e.g., derived from this compound): The phenylethylamine scaffold of this compound introduces a degree of rigidity. Phenyl rings can participate in π-π stacking interactions, which may help stabilize the ternary complex.[4] The inclusion of an aromatic moiety can also improve metabolic stability compared to aliphatic chains.[6] However, increased rigidity can also sometimes hinder the formation of a productive ternary complex if the orientation is not optimal.[1]
-
Heterocyclic Linkers: Structures like piperazine and piperidine are also used to impart rigidity and can improve a PROTAC's physicochemical properties.[3]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[2] The following tables summarize experimental data from various studies, comparing the performance of different linker types.
Note: No direct experimental data for a PROTAC containing a linker derived from this compound was found in the reviewed literature. The data presented for aromatic linkers is based on PROTACs containing other phenyl or benzyl moieties and should be considered as a proxy.
Table 1: Comparison of Degradation Efficiency for BRD4-Targeting PROTACs with Different Linkers
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Pomalidomide | PEG | BRD4 | HeLa | < 500 | >90 | [1] |
| PROTAC with 1 PEG unit | Thalidomide | PEG | BRD4 | H661 | >5000 | ~50 | [7] |
| PROTAC with 2 PEG units | Thalidomide | PEG | BRD4 | H661 | >5000 | ~60 | [7] |
| ACBI1 | VHL Ligand | Benzyl | SMARCA2/4 | - | - | - | [1] |
Table 2: Impact of Linker Composition on Physicochemical Properties and Cell Permeability
| Linker Type | Key Characteristics | Impact on Solubility | Impact on Cell Permeability |
| PEG | Hydrophilic, flexible | Generally improves solubility | Can improve permeability, but excessive length may hinder it |
| Alkyl | Hydrophobic, flexible | May decrease solubility | Can enhance membrane permeability due to lipophilicity |
| Aromatic (inferred) | Semi-rigid, potential for π-π stacking | Variable, depends on overall molecule | May enhance permeability by reducing polarity |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a widely used technique to quantify the levels of a target protein in cells following treatment with a PROTAC.[8]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293T) in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of the PROTAC compounds in cell culture medium.
-
Treat cells with the PROTACs or a vehicle control (e.g., DMSO) for a predetermined time (typically 18-24 hours).[2]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[2]
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[8]
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
TR-FRET is a proximity-based assay ideal for characterizing the formation of the PROTAC-induced ternary complex.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.1% BSA).
-
Label the target protein and E3 ligase with appropriate donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophores, or use tagged proteins with corresponding labeled antibodies.
-
-
Assay Procedure:
-
Add a fixed concentration of the labeled target protein and E3 ligase to the wells of a microplate.
-
Add serial dilutions of the PROTAC compound.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, characteristic of ternary complex formation. The peak of the curve represents the maximal ternary complex formation.
-
Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
The PAMPA assay measures the passive diffusion of a compound across an artificial membrane, providing an indication of its potential for cell entry.
-
Plate Preparation:
-
Coat a 96-well filter plate with an artificial membrane solution (e.g., 2% lecithin in dodecane).
-
-
Compound Addition:
-
Add the PROTAC solution to the donor wells.
-
Fill the acceptor wells with buffer.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.
-
-
Quantification:
-
Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation of Permeability:
-
Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.
-
Mandatory Visualizations
Caption: PROTAC Mechanism of Action Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Conclusion
The linker is a pivotal component in PROTAC design, profoundly influencing the molecule's biological activity and drug-like properties. While flexible linkers like alkyl and PEG chains offer synthetic convenience and have been widely adopted, there is a growing interest in more rigid and conformationally constrained linkers to enhance potency and selectivity.
A linker derived from this compound would introduce a semi-rigid aromatic character. This could potentially offer advantages in terms of metabolic stability and pre-organization of the PROTAC for ternary complex formation. However, the increased rigidity also poses a risk of suboptimal geometry, which could impair degradation efficiency. Ultimately, the optimal linker is target-dependent, and a systematic evaluation of various linker types, lengths, and compositions is essential for the development of novel and effective PROTAC-based therapeutics. The experimental protocols provided in this guide offer a robust framework for conducting such evaluations.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
A Comparative Guide to N-Boc- and Fmoc-Protected 2-(4-aminophenyl)ethanol for Researchers
In the realm of chemical synthesis, particularly in the fields of peptide synthesis, drug discovery, and materials science, the strategic use of protecting groups is paramount for achieving desired molecular architectures. Among the most prevalent amino-protecting groups are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. This guide provides a detailed, objective comparison of N-Boc-2-(4-aminophenyl)ethanol and Fmoc-protected 2-(4-aminophenyl)ethanol, offering researchers, scientists, and drug development professionals a comprehensive overview supported by established chemical principles and generalized experimental data.
The core difference between these two compounds lies in the lability of their respective protecting groups. The Boc group is susceptible to cleavage under acidic conditions, while the Fmoc group is removed by treatment with a base.[][2] This fundamental dichotomy dictates the overall synthetic strategy, influencing the choice of reagents, solvents, and purification methods.
Core Principles: A Tale of Two Protection Strategies
The selection between N-Boc- and Fmoc-protected 2-(4-aminophenyl)ethanol hinges on the desired orthogonality of the synthetic route. Orthogonality refers to the ability to deprotect one functional group without affecting another.[2] The Fmoc group is a cornerstone of orthogonal protection schemes, as its base-lability allows for its removal in the presence of acid-labile side-chain protecting groups (e.g., tert-butyl).[2][] Conversely, the Boc group is part of a semi-orthogonal strategy where both the N-terminal protection and many side-chain protecting groups are removed with acid, albeit at different concentrations.[2]
Performance and Application Comparison
The choice between Boc and Fmoc protection for 2-(4-aminophenyl)ethanol will largely depend on the specific application, such as its incorporation into a peptide sequence or its use as a linker molecule.
| Feature | This compound | Fmoc-protected 2-(4-aminophenyl)ethanol |
| Deprotection Condition | Acid-labile (e.g., Trifluoroacetic acid (TFA))[4][5] | Base-labile (e.g., 20% piperidine in DMF)[4][6] |
| Orthogonality | Semi-orthogonal with benzyl-based side-chain protection.[2] | Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt).[2][] |
| Advantages | Lower cost of the Boc protecting group.[] May reduce aggregation in hydrophobic sequences.[7] Robust and well-established chemistry.[2] | Milder deprotection conditions preserve sensitive functionalities.[2] Amenable to automation with real-time UV monitoring of deprotection.[] Generally higher purity for complex syntheses.[2] |
| Disadvantages | Harsh repetitive acid deprotection can degrade sensitive moieties.[2] Final cleavage often requires hazardous strong acids like HF.[7] | Fmoc-protected reagents are generally more expensive.[][] Potential for side reactions like diketopiperazine formation at the dipeptide stage.[8] |
| Typical Applications | Synthesis of peptides prone to aggregation.[7] When cost is a primary concern. | Synthesis of complex peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation).[2] Automated solid-phase peptide synthesis (SPPS).[6] |
Experimental Protocols
The following are generalized protocols for the deprotection of N-Boc- and Fmoc-protected 2-(4-aminophenyl)ethanol, assuming they are anchored to a solid support in the context of SPPS.
Protocol 1: Boc Deprotection
This protocol outlines the removal of the Boc group using trifluoroacetic acid.
Materials:
-
This compound-functionalized resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
5% (v/v) Diisopropylethylamine (DIPEA) in DCM
Procedure:
-
Swell the resin in DCM for 1-2 hours.[2]
-
Treat the resin with a solution of 50% TFA in DCM for a 5-minute prewash.[2]
-
Drain the solution and add a fresh solution of 50% TFA in DCM.
-
Agitate the mixture at room temperature for 20-30 minutes.
-
Filter the resin and wash thoroughly with DCM (3 times).
-
Neutralize the resulting amine with a solution of 5% DIPEA in DCM (3 times) to remove residual TFA.[9]
-
Wash the resin again with DCM to prepare for the subsequent coupling step.
Protocol 2: Fmoc Deprotection
This protocol details the standard procedure for Fmoc group removal using piperidine.
Materials:
-
Fmoc-protected 2-(4-aminophenyl)ethanol-functionalized resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Swell the resin in DMF.
-
Treat the resin with the 20% piperidine in DMF solution for an initial 2-3 minutes.[8][9]
-
Drain the solution. The characteristic UV absorbance of the dibenzofulvene-piperidine adduct can be measured at this stage to monitor the reaction progress.[]
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.
-
Filter the resin and wash extensively with DMF to ensure complete removal of piperidine and the adduct.[8] The resin is now ready for the next coupling cycle.
Visualizing Synthetic Workflows
The following diagrams illustrate the fundamental differences in the synthetic workflows for Boc and Fmoc strategies.
Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Conclusion
The decision to use this compound versus its Fmoc-protected counterpart is a critical one that will have cascading effects on the entire synthetic process. The Boc strategy, while cost-effective and beneficial for certain sequences, involves harsher deprotection steps.[][2][7] In contrast, the Fmoc strategy offers milder conditions and greater orthogonality, making it the preferred choice for the synthesis of complex and sensitive molecules, despite the higher cost of reagents.[2][] Researchers should carefully consider the nature of their target molecule, the presence of sensitive functional groups, and the overall synthetic strategy when selecting the appropriate protected form of 2-(4-aminophenyl)ethanol.
References
The Quest for Superior Scaffolds: Alternative Building Blocks to N-Boc-2-(4-aminophenyl)ethanol in Modern Drug Discovery
A critical analysis of bioisosteric replacements for the ubiquitous phenylethanolamine core, offering researchers a data-driven guide to optimizing drug candidates.
The N-Boc-2-(4-aminophenyl)ethanol scaffold is a cornerstone in the synthesis of a multitude of pharmaceutical agents, prized for its role as a versatile building block. However, the ever-present demand for enhanced drug-like properties—improved potency, selectivity, metabolic stability, and solubility—has spurred a continuous search for superior alternatives. This guide delves into the world of bioisosterism and scaffold hopping to present a comparative analysis of alternative building blocks that can serve as effective replacements for this compound, supported by experimental data and detailed protocols.
The Rationale for Replacement: Overcoming the Limitations of the Classic Scaffold
While the phenylethanolamine core is effective, it is not without its drawbacks. The phenyl ring, for instance, can be susceptible to metabolic oxidation, leading to potential toxicity and rapid clearance. Furthermore, the inherent flexibility of the ethanolamine side chain can result in non-selective binding to off-target receptors. Bioisosteric replacement, the substitution of a functional group with another that possesses similar physicochemical properties, and scaffold hopping, the replacement of a core molecular framework, are powerful strategies to mitigate these issues.
Phenyl Ring Bioisosteres: Moving Beyond the Benzene
A primary strategy for modifying the this compound scaffold involves the replacement of the phenyl ring with various bioisosteres. This approach aims to enhance metabolic stability, modulate electronic properties, and improve solubility while maintaining or improving biological activity.
Heterocyclic Replacements
Five- and six-membered heterocyclic rings are common and effective bioisosteres for the phenyl group. Their introduction can block sites of metabolism and introduce favorable interactions with target proteins.
| Building Block | Rationale for Use | Key Experimental Findings |
| N-Boc-2-(4-amino-pyridin-2-yl)ethanol | The pyridine ring reduces lipophilicity and can act as a hydrogen bond acceptor, potentially improving solubility and target engagement. | In a study on beta-2 adrenergic agonists, replacement of the phenyl ring with a 2-pyridyl system resulted in compounds with a high order of potency and markedly greater selectivity for tracheobronchial versus cardiac tissue.[1] |
| N-Boc-2-(5-aminothiophen-2-yl)ethanol | The thiophene ring can alter the electronic profile and metabolic fate of the molecule compared to the phenyl ring. | In a structure-activity relationship study of β-phenethylamine derivatives as dopamine reuptake inhibitors, compounds with a thiophenyl group showed enhanced inhibitory activity compared to those with a phenyl group.[2] |
Saturated Carbocyclic and Bridged Systems
For applications where π-stacking interactions of the phenyl ring are not crucial, saturated rings and bridged systems offer a three-dimensional alternative that can improve solubility and metabolic stability.
| Building Block | Rationale for Use | Key Experimental Findings |
| N-Boc-2-(4-aminocyclohexyl)ethanol | The cyclohexyl ring increases the fraction of sp3-hybridized carbons (Fsp3), which is often correlated with improved solubility and reduced off-target toxicity. | Replacement of a benzyl group with a cyclohexyl moiety in a series of BACE inhibitors led to a 10-fold increase in affinity, demonstrating the potential benefits of this bioisosteric switch. |
| N-Boc-2-(bicyclo[1.1.1]pentan-1-ylamino)ethanol | Bicyclo[1.1.1]pentane (BCP) is a rigid, non-aromatic phenyl mimetic that can improve aqueous solubility and metabolic stability. | The replacement of a phenyl ring with a BCP motif in a γ-secretase inhibitor resulted in a compound with equipotent enzyme inhibition but improved passive permeability, aqueous solubility, and oral absorption. |
Scaffold Hopping: Reimagining the Core Structure
Scaffold hopping represents a more radical departure from the original this compound structure, aiming to discover entirely new chemical classes with similar biological activity but improved properties.
Constrained Analogs: The Power of Rigidity
Introducing conformational constraints into the flexible ethanolamine side chain can enhance potency and selectivity by pre-organizing the molecule into a bioactive conformation.
| Building Block | Rationale for Use | Key Experimental Findings |
| (3S,4R)-3-amino-4-phenyl-pyrrolidine-1-carboxylic acid tert-butyl ester | Constraining the ethanolamine moiety within a pyrrolidine ring improves metabolic stability by blocking the major site of metabolism associated with oxidative cleavage of the C-N bond. | A novel class of human β3-adrenergic receptor agonists incorporating a pyrrolidine scaffold maintained functional potency with improved selectivity and eliminated key oxidative metabolites.[3][4] |
| tert-butyl (7,8-dichloro-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate | The tetrahydroisoquinoline (THIQ) core rigidly holds the phenylethanolamine pharmacophore, leading to potent inhibitors of enzymes like phenylethanolamine N-methyltransferase (PNMT). | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline was found to be a highly potent inhibitor of PNMT both in vitro and in vivo.[5] |
Experimental Protocols
General Procedure for the Synthesis of N-Boc-2-(heteroaryl)ethanolamines:
A solution of the corresponding heteroaryl-2-ethanolamine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran is treated with di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (1.2 eq). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-Boc protected heteroarylethanolamine.
In Vitro Assay for Beta-Adrenergic Receptor Agonist Activity:
The potency and selectivity of novel agonists are evaluated using in vitro functional assays. For example, to assess bronchodilator activity, the relaxation of guinea pig tracheal tissue is measured. To determine cardiac stimulant activity, changes in the rate of spontaneously beating guinea pig right atrial muscle are recorded. The comparison of the effective concentrations in these two assays provides a measure of selectivity.[1]
Dopamine Transporter (DAT) Inhibition Assay:
The ability of compounds to inhibit dopamine reuptake is assessed using synaptosomal preparations or cell lines expressing the dopamine transporter. The inhibition of [³H]dopamine uptake is measured in the presence of varying concentrations of the test compounds to determine their IC₅₀ values.[2]
Visualizing the Concepts
To better illustrate the relationships between the parent scaffold and its alternatives, the following diagrams are provided.
Conclusion
The strategic replacement of the this compound building block offers a powerful avenue for optimizing the properties of drug candidates. By employing bioisosteric replacements for the phenyl ring or engaging in scaffold hopping to entirely new core structures, researchers can systematically address liabilities such as poor metabolic stability and lack of selectivity. The examples and data presented in this guide provide a solid foundation for medicinal chemists to make informed decisions in the design of next-generation therapeutics with improved clinical potential.
References
- 1. Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ctppc.org [ctppc.org]
A Comparative Spectroscopic Analysis of N-Boc-2-(4-aminophenyl)ethanol and its Precursor
This guide provides a detailed spectroscopic comparison of N-Boc-2-(4-aminophenyl)ethanol and its parent compound, 2-(4-aminophenyl)ethanol. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality induces significant changes in the spectral characteristics of the molecule. This analysis is crucial for researchers in drug development and organic synthesis for reaction monitoring and structural confirmation.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and 2-(4-aminophenyl)ethanol.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
| Assignment | 2-(4-aminophenyl)ethanol | This compound | Key Observation |
| -C(CH₃)₃ | - | ~1.51 ppm (s, 9H) | Appearance of a singlet integrating to 9 protons, characteristic of the Boc group. |
| -CH₂-CH₂-OH | ~2.75 ppm (t, 2H) | ~2.80 ppm (t, 2H) | Minor downfield shift. |
| -CH₂-CH₂-OH | ~3.78 ppm (t, 2H) | ~3.83 ppm (t, 2H) | Minor downfield shift. |
| Aromatic C-H | ~6.65 ppm (d, 2H) | ~7.25 ppm (d, 2H) | Significant downfield shift of protons ortho to the amino group. |
| Aromatic C-H | ~6.98 ppm (d, 2H) | ~7.35 ppm (d, 2H) | Significant downfield shift of protons meta to the amino group. |
| -NH₂ / -NH- | ~3.5-4.5 ppm (br s, 2H) | ~6.5-7.0 ppm (br s, 1H) | Shift and change in integration, indicating the presence of the carbamate proton. |
| -OH | Variable | Variable | Broad singlet, position is concentration-dependent. |
Table 2: ¹³C NMR Spectral Data Comparison
| Assignment | 2-(4-aminophenyl)ethanol [1] | This compound | Key Observation |
| -C(CH₃)₃ | - | ~28.4 ppm | Appearance of the tert-butyl carbons. |
| -C H₂-CH₂-OH | ~38.9 ppm | ~38.5 ppm | Minor shift. |
| -CH₂-C H₂-OH | ~63.4 ppm | ~63.2 ppm | Minor shift. |
| Aromatic C | ~115.9 ppm (ortho to -NH₂) | ~118.8 ppm (ortho to -NHBoc) | Downfield shift. |
| Aromatic C | ~129.9 ppm (meta to -NH₂) | ~129.5 ppm (meta to -NHBoc) | Minor shift. |
| Aromatic C (ipso) | ~129.0 ppm | ~132.5 ppm | Downfield shift of the carbon attached to the ethanol substituent. |
| Aromatic C (ipso) | ~142.4 ppm | ~137.8 ppm | Upfield shift of the carbon attached to the nitrogen. |
| -C (CH₃)₃ | - | ~80.3 ppm | Appearance of the quaternary carbon of the Boc group. |
| >C=O | - | ~152.9 ppm | Appearance of the carbamate carbonyl carbon. |
Table 3: IR Spectral Data Comparison
| Functional Group | 2-(4-aminophenyl)ethanol [2][3] | This compound | Key Observation |
| O-H Stretch | ~3300-3400 cm⁻¹ (broad) | ~3300-3400 cm⁻¹ (broad) | Overlapping with N-H stretch. |
| N-H Stretch | ~3200-3400 cm⁻¹ (two bands) | ~3350 cm⁻¹ (single band) | Change from a primary amine to a secondary amide (carbamate). |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | No significant change. |
| C-H Stretch (Aliphatic) | ~2850-2950 cm⁻¹ | ~2850-2970 cm⁻¹ | Increased intensity due to the Boc group. |
| C=O Stretch | - | ~1690-1710 cm⁻¹ (strong) | Appearance of a strong carbonyl absorption, characteristic of the carbamate. |
| N-H Bend | ~1620 cm⁻¹ | ~1530 cm⁻¹ | Shift characteristic of amide II band. |
| C-N Stretch | ~1250-1350 cm⁻¹ | ~1220-1250 cm⁻¹ | Shift and change in appearance. |
| C-O Stretch | ~1000-1100 cm⁻¹ | ~1000-1150 cm⁻¹ | No significant change. |
Experimental Protocols
1. Synthesis of this compound
A general procedure for the Boc protection of 2-(4-aminophenyl)ethanol involves reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a base like triethylamine (TEA) to neutralize the acid byproduct.[4]
-
Materials: 2-(4-aminophenyl)ethanol, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM), Triethylamine (TEA), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 2-(4-aminophenyl)ethanol in DCM in a round-bottom flask.
-
Add triethylamine to the solution.
-
Slowly add a solution of (Boc)₂O in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are commonly obtained using an FT-IR spectrometer with samples prepared as KBr pellets or as a thin film on a salt plate (NaCl or KBr).
-
Mass Spectrometry: Mass spectra can be acquired using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.
Visualizations
References
Navigating the Biological Landscape of N-Boc-2-(4-aminophenyl)ethanol Derivatives: A Comparative Guide to In Vitro Validation
A critical analysis of the biological activities of N-Boc-2-(4-aminophenyl)ethanol derivatives is often hampered by a lack of publicly available data. To provide researchers, scientists, and drug development professionals with a valuable comparative tool, this guide focuses on structurally related N-substituted aminophenol analogs, offering insights into their potential cytotoxic and anti-inflammatory properties. The experimental data and protocols presented herein serve as a foundational reference for the biological validation of this emerging class of compounds.
The strategic protection of the amino group in 2-(4-aminophenyl)ethanol with a tert-butoxycarbonyl (Boc) group provides a versatile scaffold for the synthesis of a diverse range of derivatives. While the primary molecule serves as a building block in pharmaceutical synthesis, the biological activities of its derivatives are a growing area of interest. This guide explores key in vitro assays—cytotoxicity against cancer cell lines and inhibition of key inflammatory mediators—to benchmark the performance of representative aminophenol analogs against established standards.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of novel compounds is a fundamental parameter in the early stages of drug discovery, particularly for anticancer applications. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative N-substituted aminophenol derivatives against various cancer cell lines.
| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(4-hydroxyphenyl)dodecanamide | N-Acyl aminophenol | MCF-7 | > 100 | Doxorubicin | ~1.5 |
| p-Dodecylaminophenol | N-Alkyl aminophenol | MCF-7 | ~10 | Doxorubicin | ~1.5 |
| N-(2-morpholinoethyl)-4-aminophenol | N-Alkyl aminophenol | HBL | 20 µg/mL | Melphalan | ~2 µg/mL |
| Diacetoxy-derivative of above | Acetylated N-Alkyl aminophenol | HBL | 15 µg/mL | Melphalan | ~2 µg/mL |
| N-4-hydroxyphenylglycine (NHPG) | N-Aryl aminophenol | HBL | ~80 µg/mL | Melphalan | ~2 µg/mL |
Note: Data for aminophenol analogs are used as illustrative examples due to the limited availability of specific data for this compound derivatives.
Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, making the identification of novel anti-inflammatory agents a key research priority. The inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are critical targets for anti-inflammatory drugs. The tables below present the IC50 values for representative aminophenol analogs in these assays.
Table 2: COX-2 Inhibition Activity
| Compound | Derivative Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-Arachidonoyl-4-aminophenol (AM404) | N-Acyl aminophenol | ~1.5 | Celecoxib | ~0.04 |
Note: Data for aminophenol analogs are used as illustrative examples.
Table 3: Nitric Oxide (NO) Production Inhibition in Macrophages
| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-Arachidonoyl-4-aminophenol (AM404) | N-Acyl aminophenol | RAW 264.7 | ~5 | L-NAME | ~20 |
Note: Data for aminophenol analogs are used as illustrative examples.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections provide standardized protocols for the key biological assays cited in this guide.
MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of compounds on adherent cancer cell lines.
Materials:
-
Test compounds
-
Target cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include untreated control wells and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.
COX-2 Inhibition Assay
This protocol describes a method for measuring the inhibition of human recombinant COX-2 enzyme activity.
Materials:
-
Test compounds
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric or fluorometric detection reagent (e.g., TMPD or Amplex Red)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the COX-2 enzyme in the reaction buffer to the desired concentration.
-
Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the wells.
-
Enzyme Addition: Add the diluted COX-2 enzyme and heme cofactor to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Detection: Immediately add the detection reagent and monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This protocol details the measurement of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
Test compounds
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and LPS-only controls.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B to each well.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in each sample and determine the percentage of NO production inhibition relative to the LPS-only control. Calculate the IC50 value.
Visualizing the Underlying Mechanisms
To understand the potential modes of action of these compounds, it is helpful to visualize the key signaling pathways involved in cytotoxicity and inflammation.
A Comparative Guide to Boc Deprotection Methods for N-Boc-2-(4-aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthesis of pharmaceuticals and other complex organic molecules. For the specific case of N-Boc-2-(4-aminophenyl)ethanol, a key intermediate in various synthetic pathways, the choice of deprotection method can significantly impact yield, purity, and overall efficiency. This guide provides an objective comparison of common Boc deprotection strategies for this substrate, supported by experimental data from analogous systems and detailed methodologies.
Comparative Analysis of Deprotection Methods
The selection of an appropriate deprotection method hinges on factors such as the presence of other sensitive functional groups, desired reaction kinetics, and scalability. Below is a summary of common methods with typical performance metrics based on studies of structurally similar anilines and alcohols.
| Method | Reagents/Conditions | Typical Reaction Time | Typical Yield (%) | Purity | Advantages | Disadvantages |
| Acidic Deprotection | ||||||
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM) | 0.5 - 2 hours | >95 | High | Fast, effective, and volatile reagents are easily removed.[1][2] | Harshly acidic, may not be suitable for acid-sensitive substrates. |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane | 1 - 4 hours | >95 | High | Cost-effective and readily available.[3][4][5] | Dioxane is a hazardous solvent; can sometimes be slower than TFA. |
| Mild Deprotection | ||||||
| Oxalyl Chloride/Methanol | Oxalyl Chloride (3 equiv.) in Methanol | 1 - 4 hours | ~90 | Good | Mild conditions, tolerant of many functional groups.[6][7][8][9] | Formation of potential byproducts. |
| Thermal Deprotection | ||||||
| High-Temperature Solvent | Methanol or Trifluoroethanol (TFE) at 150-230 °C | 30 minutes - 1 hour | 70 - 99 | Good | Avoids the use of harsh acids, suitable for continuous flow processes.[10][11] | Requires high temperatures which may not be suitable for all substrates. |
Experimental Protocols
Below are detailed experimental protocols for the deprotection of this compound using the compared methods. These are generalized procedures and may require optimization for specific applications.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-(4-aminophenyl)ethanol.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane.
-
Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents) to the stirred solution at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction by TLC or LC-MS. A precipitate of the hydrochloride salt may form.
-
Upon completion, add diethyl ether to fully precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 2-(4-aminophenyl)ethanol hydrochloride.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
Materials:
-
This compound
-
Oxalyl chloride
-
Methanol, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol (10 mL per gram of substrate) in a round-bottom flask.
-
To the stirred solution, add oxalyl chloride (3 equivalents) dropwise via syringe at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-(4-aminophenyl)ethanol.
Visualizing the Deprotection Workflow
The following diagram illustrates a general workflow for selecting an appropriate Boc deprotection method based on substrate sensitivity and desired reaction conditions.
Caption: Decision workflow for Boc deprotection.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of N-Boc-2-(4-aminophenyl)ethanol
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of N-Boc-2-(4-aminophenyl)ethanol, a key building block in the synthesis of various pharmaceutical agents. We present detailed experimental protocols and comparative data to aid in the selection of the most appropriate analytical strategy.
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are required to detect and quantify any process-related impurities or degradation products.
Comparison of Analytical Techniques for Purity Assessment
Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the availability of instrumentation. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | High resolution, excellent quantitative accuracy, and wide applicability for a broad range of compounds. | May require chromophoric or UV-active impurities for detection by UV detectors. | Primary recommended method for routine purity analysis and quantification of known and unknown impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and identification of impurities. Can be quantitative (qNMR). | Lower sensitivity compared to HPLC for trace impurities. Complex mixtures can lead to overlapping signals. | Essential for identity confirmation and for characterizing major impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | High sensitivity and specificity. Provides molecular weight information and structural data through fragmentation analysis. | Can be destructive to the sample. Ionization efficiency can vary between compounds, affecting quantification. | Crucial for confirming molecular weight and for identifying unknown impurities, often coupled with HPLC (LC-MS). |
Experimental Protocols
Below are detailed protocols for the recommended analytical techniques for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative determination of the purity of this compound and the detection of process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized this compound in the initial mobile phase composition (90% A: 10% B). Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Assessment
Caption: Experimental workflow for HPLC-based purity assessment.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and identifying any major impurities.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
¹H NMR Data (400 MHz, CDCl₃):
-
δ 7.20-7.35 (m, 2H): Aromatic protons ortho to the NHBoc group.
-
δ 6.95-7.10 (m, 2H): Aromatic protons meta to the NHBoc group.
-
δ 6.50 (s, 1H): NH proton of the Boc group.
-
δ 3.75 (t, J=6.5 Hz, 2H): -CH₂-OH protons.
-
δ 2.75 (t, J=6.5 Hz, 2H): Ar-CH₂- protons.
-
δ 1.50 (s, 9H): tert-butyl protons of the Boc group.
-
δ 1.40 (t, J=5.0 Hz, 1H): -OH proton (exchangeable with D₂O).
¹³C NMR Data (100 MHz, CDCl₃):
-
δ 153.0: Carbonyl carbon of the Boc group.
-
δ 137.5, 132.0, 128.0, 119.0: Aromatic carbons.
-
δ 80.5: Quaternary carbon of the Boc group.
-
δ 63.0: -CH₂-OH carbon.
-
δ 38.5: Ar-CH₂- carbon.
-
δ 28.5: Methyl carbons of the Boc group.
Purity Assessment: The presence of unexpected signals or incorrect integration ratios can indicate impurities. For example, the presence of signals corresponding to the starting material, 2-(4-aminophenyl)ethanol, would indicate an incomplete reaction.
Logical Flow for NMR-Based Purity Verification
Caption: Decision-making process for purity assessment using NMR.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities.
Instrumentation:
-
Mass spectrometer with Electrospray Ionization (ESI) source
-
Can be coupled with an HPLC system (LC-MS) for separation of components prior to analysis.
Analysis Conditions (ESI-Positive Mode):
-
Expected [M+H]⁺: m/z 238.14
-
Expected [M+Na]⁺: m/z 260.12
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the parent ion and provide further structural information. Key expected fragments for this compound include:
-
Loss of the Boc group (-100 Da): m/z 138.09 (corresponding to protonated 2-(4-aminophenyl)ethanol)
-
Loss of isobutylene (-56 Da) from the Boc group: m/z 182.09
-
Loss of water (-18 Da): m/z 220.13
Comparison with an Alternative: N-Cbz-2-(4-aminophenyl)ethanol
For certain applications, alternative protecting groups for the amine functionality may be considered. The carboxybenzyl (Cbz) group is a common alternative to the Boc group.
| Feature | This compound | N-Cbz-2-(4-aminophenyl)ethanol |
| Protecting Group | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) |
| Molecular Weight | 237.29 g/mol | 271.31 g/mol |
| Deprotection Conditions | Acid-labile (e.g., TFA, HCl)[1] | Hydrogenolysis (e.g., H₂, Pd/C) |
| Stability | Stable to bases and hydrogenolysis. | Stable to acidic and basic conditions. |
| Purity Analysis | Amenable to HPLC, NMR, and MS as described. | Similar analytical techniques are applicable. |
Key Considerations for Choosing a Protecting Group:
-
Orthogonality: The choice between Boc and Cbz often depends on the presence of other protecting groups in the molecule and the need for selective deprotection.[1]
-
Reaction Conditions: The stability of the target molecule to acidic or reductive conditions will dictate the suitability of each protecting group.
Conclusion
A multi-technique approach is recommended for the comprehensive purity assessment of synthesized this compound. HPLC provides excellent quantitative data on purity, while NMR is indispensable for structural confirmation and identification of major impurities. Mass spectrometry serves as a powerful tool for molecular weight verification and impurity identification. For applications requiring alternative protection strategies, N-Cbz-2-(4-aminophenyl)ethanol offers a viable option with a distinct deprotection profile. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and ensure the quality and integrity of their synthesized compounds.
References
A Comparative Analysis of Aryl-Based Linkers in PROTAC Design: Spotlight on N-Boc-2-(4-aminophenyl)ethanol Derivatives
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal aspect of modern therapeutics. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy. This guide provides a comparative overview of aryl-based linkers, with a specific focus on the applications of N-Boc-2-(4-aminophenyl)ethanol as a versatile building block, supported by experimental data and detailed protocols.
The linker in a PROTAC is not merely a passive spacer; it actively influences the formation and stability of the ternary complex, which is essential for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] The linker's length, rigidity, and chemical composition are key factors that modulate a PROTAC's biological activity.[2] While flexible polyethylene glycol (PEG) and alkyl chains are common, there is a growing interest in more rigid linkers to enhance potency and selectivity.[1][3]
The Role of Aryl-Based Linkers
Aryl-based linkers, such as those derived from this compound, offer a degree of rigidity that can be advantageous in PROTAC design.[4] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1] The phenyl group can also participate in stabilizing π-π stacking interactions within the ternary complex.[5]
This compound as a Linker Precursor
This compound is a valuable building block for the synthesis of PROTACs with aryl-based linkers. The Boc-protected amine allows for controlled, stepwise synthesis, while the ethanol group provides a point of attachment for further chemical modifications. The resulting 4-(2-hydroxyethyl)phenyl linker fragment can be incorporated into the overall linker structure to impart a specific length and rigidity.
Comparative Performance of PROTACs with Different Linkers
The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of various linker types and lengths.[1] The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 and higher Dmax values are indicative of a more potent and effective PROTAC.[1]
For instance, studies have shown that replacing flexible PEG linkers with more rigid structures, such as those containing a disubstituted phenyl ring, can in some cases lead to improved PROTAC activity. However, in other instances, increased rigidity can be detrimental, highlighting the target-dependent nature of linker optimization.[4]
To illustrate the impact of linker composition on PROTAC performance, the following table summarizes hypothetical comparative data for a Bruton's Tyrosine Kinase (BTK)-targeting PROTAC with different linker types.
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG | 12 | 50 | 90 |
| PROTAC-2 | Alkyl Chain | 12 | 80 | 85 |
| PROTAC-3 | Aryl-based | 12 | 35 | 95 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. Below are representative protocols for the synthesis of a PROTAC incorporating an aryl-based linker and for the assessment of its degradation activity.
Synthesis of a PROTAC with an Aryl-Based Linker
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the target protein ligand, the E3 ligase ligand, and the linker, followed by their conjugation. The use of building blocks like this compound with protecting groups allows for a modular and controlled synthetic strategy.
Workflow for PROTAC Synthesis:
Caption: General workflow for the synthesis of a PROTAC.
Materials:
-
This compound
-
Target protein ligand with a suitable functional group for conjugation
-
E3 ligase ligand with a suitable functional group for conjugation
-
Coupling reagents (e.g., HATU, EDC/HOBt)
-
Deprotection reagents (e.g., trifluoroacetic acid for Boc removal)
-
Solvents and purification materials (e.g., silica gel for chromatography, HPLC)
Procedure:
-
Linker Elaboration: The hydroxyl group of this compound can be functionalized, for example, by converting it to an azide or alkyne for click chemistry, or to a carboxylic acid for amide bond formation.
-
First Conjugation: The elaborated linker is coupled to the target protein ligand using appropriate coupling chemistry.
-
Deprotection: The Boc protecting group on the linker is removed using acidic conditions to reveal the free amine.
-
Second Conjugation: The resulting intermediate is then coupled to the E3 ligase ligand.
-
Purification: The final PROTAC is purified using techniques such as flash chromatography and preparative HPLC.
Western Blotting for Protein Degradation
Western blotting is a standard method to quantify the degradation of the target protein.
Workflow for Western Blot Analysis:
Caption: Workflow for Western blot analysis of protein degradation.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Lysis buffer
-
Primary antibody against the target protein
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Cells are treated with increasing concentrations of the PROTAC for a specified time.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against the target protein and a loading control, followed by HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the protein bands is quantified, and the percentage of degradation is calculated relative to a vehicle-treated control. DC50 and Dmax values are determined from the dose-response curve.
Signaling Pathway of PROTAC Action
The mechanism of action of a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc-2-(4-aminophenyl)ethanol in PROTAC Formation: A Comparative Performance Guide
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The linker region, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, influencing its ability to induce the formation of a stable and productive ternary complex. This guide provides a comparative analysis of N-Boc-2-(4-aminophenyl)ethanol as a building block for PROTAC linkers, benchmarking its inherent properties against other commonly employed linker classes.
This compound offers a semi-rigid aromatic moiety, which can confer distinct advantages in PROTAC design. The phenyl group can introduce conformational constraints, potentially reducing the entropic penalty associated with ternary complex formation and leading to improved potency. Furthermore, aromatic linkers can engage in favorable π-π stacking interactions with the target protein or E3 ligase, further stabilizing the ternary complex.
Comparative Analysis of Linker Performance
The selection of a linker is a multi-parameter optimization process. The following tables summarize quantitative data from various studies, comparing the performance of PROTACs synthesized with different linker classes. While direct head-to-head data for this compound is limited in publicly available literature, the data presented for aromatic and rigid linkers can be considered representative of the performance characteristics that can be expected from linkers derived from this building block.
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Aromatic/Rigid | BRD4 | CRBN | 80 | 80 | [1] |
| Alkyl | BRD4 | CRBN | 150 | 75 | [1] |
| Alkyl-Ether | BRD4 | CRBN | 55 | 85 | [1] |
| PEG | BRD4 | CRBN | 25 | 90 | [1] |
| Linker Type | Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Alkyl | 8 | BRD4 | 150 | 75 | [1] |
| PEG | 20 | BRD4 | 25 | 90 | [1] |
| Rigid (Piperazine-based) | 15 | BRD4 | 80 | 80 | [1] |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a general method for coupling a carboxylic acid-functionalized ligand (for either the protein of interest or E3 ligase) to the deprotected amine of a linker building block like 2-(4-aminophenyl)ethanol.
1. Boc Deprotection of this compound:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to obtain the amine salt.
2. Amide Coupling Reaction:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in an anhydrous solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture for a few minutes to activate the carboxylic acid.
-
Add the deprotected 2-(4-aminophenyl)ethanol linker (1.1 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Purify the resulting PROTAC using an appropriate method, such as preparative HPLC.
Western Blotting for Protein Degradation
This is the most common method for quantifying the reduction in target protein levels following PROTAC treatment.[1]
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates.
-
Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
3. Protein Quantification and Immunoblotting:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for understanding the complex relationships in PROTAC design and evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: PROTAC synthesis and evaluation workflow.
References
The Influence of Linker Length on PROTAC Efficacy: A Comparative Analysis Utilizing N-Boc-2-(4-aminophenyl)ethanol Derivatives
A comprehensive guide for researchers and drug development professionals on optimizing PROTAC design through systematic linker modification.
In the rapidly advancing field of targeted protein degradation, the efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the thoughtful design of their constituent parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. The linker is not merely a spacer but a crucial determinant of the PROTAC's ability to induce the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein. This guide provides a comparative analysis of how linker length influences the efficacy of PROTACs, using a hypothetical series of degraders built from the versatile linker precursor, N-Boc-2-(4-aminophenyl)ethanol. The data presented, while illustrative, is based on established principles and findings in the field of PROTAC development.
The Critical Role of the Linker in PROTAC Function
The linker's length and composition significantly impact a PROTAC's physicochemical properties, including solubility and cell permeability, as well as its biological activity. An optimal linker length is necessary to facilitate the correct proximity and orientation between the target protein and the E3 ligase for efficient ubiquitin transfer. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can result in reduced efficacy due to excessive flexibility and non-productive binding modes. Therefore, the systematic evaluation of linker length is a cornerstone of PROTAC optimization.
Comparative Efficacy of PROTACs with Varying Linker Lengths
To illustrate the impact of linker length, we present a comparative analysis of a hypothetical series of PROTACs targeting the Androgen Receptor (AR), a key driver in prostate cancer. These PROTACs are conceptualized as being synthesized with linkers of increasing length, derived from this compound and extended with polyethylene glycol (PEG) units. The efficacy of these PROTACs is evaluated based on their half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and their binding affinities to the AR and the von Hippel-Lindau (VHL) E3 ligase.
| PROTAC ID | Linker Composition (Illustrative) | Linker Length (Atoms) | AR Degradation DC50 (nM) | Dmax (%) | Binding Affinity (Kd) to AR (nM) | Binding Affinity (Kd) to VHL (nM) | Cell Viability IC50 (nM) |
| PROTAC-1 | Phenyl-ethanol | ~10 | >1000 | <10 | 25 | 150 | >1000 |
| PROTAC-2 | Phenyl-ethanol-PEG2 | ~16 | 250 | 65 | 28 | 145 | 500 |
| PROTAC-3 | Phenyl-ethanol-PEG4 | ~22 | 50 | 92 | 30 | 140 | 100 |
| PROTAC-4 | Phenyl-ethanol-PEG6 | ~28 | 15 | >95 | 27 | 135 | 30 |
| PROTAC-5 | Phenyl-ethanol-PEG8 | ~34 | 85 | 88 | 26 | 142 | 120 |
| PROTAC-6 | Phenyl-ethanol-PEG10 | ~40 | 300 | 70 | 29 | 155 | 600 |
This data is representative and compiled based on general trends observed in PROTAC development literature. Actual results would be specific to the target protein, E3 ligase, and cell line used.
The data illustrates a common trend in PROTAC optimization: a "hook effect" or "bell-shaped curve" for efficacy as a function of linker length. PROTAC-1, with the shortest linker, is ineffective, likely due to steric clashes that prevent the formation of a productive ternary complex. As the linker length increases (PROTAC-2 to PROTAC-4), the degradation efficiency improves significantly, with PROTAC-4 demonstrating the optimal DC50 and Dmax. This suggests that a linker length of approximately 28 atoms provides the ideal distance and flexibility for the formation of a stable and active AR-PROTAC-VHL complex. Further increases in linker length (PROTAC-5 and PROTAC-6) lead to a decrease in efficacy. This could be attributed to an overly flexible linker that allows for the formation of non-productive ternary complexes or an increased entropic penalty for complex formation.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and the experimental workflow for its evaluation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for the comparative analysis of PROTACs.
Androgen Receptor Signaling Pathway
The Androgen Receptor (AR) signaling pathway is a critical driver of prostate cancer cell growth and survival. PROTACs that target AR for degradation can effectively shut down this pathway.
Caption: A simplified diagram of the Androgen Receptor signaling pathway and the point of intervention for an AR-targeting PROTAC.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are protocols for key experiments cited in the evaluation of PROTACs with varying linker lengths.
Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[1]
a. Cell Culture and Treatment:
-
Seed prostate cancer cells (e.g., LNCaP) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.
d. SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
e. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-AR) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
f. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.
a. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
b. PROTAC Treatment:
-
Treat the cells with serial dilutions of the PROTACs for the desired time period (e.g., 72 hours).
c. MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
d. Solubilization and Absorbance Reading:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
e. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the PROTAC concentration and use a non-linear regression model to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, providing insights into the formation of the ternary complex.[2]
a. Surface Preparation:
-
Immobilize one of the proteins (e.g., biotinylated VHL) onto a streptavidin-coated sensor chip.
b. Binary Interaction Analysis (Controls):
-
First, assess the binary binding of the PROTAC to the immobilized E3 ligase. Inject a series of PROTAC concentrations over the chip and measure the binding kinetics (kon/koff) and affinity (KD).
-
Similarly, determine the binary binding affinity of the PROTAC for the target protein (AR) in a separate experiment.
c. Ternary Complex Formation Assay:
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of the POI (AR) and varying concentrations of the PROTAC.
-
Inject these solutions over the E3 ligase-immobilized surface.
-
The formation of the ternary complex will result in a binding signal that is dependent on the PROTAC concentration.
d. Data Analysis:
-
Analyze the sensorgrams using appropriate binding models to determine the kinetic and affinity constants for the formation of the ternary complex.
-
The cooperativity of ternary complex formation can be calculated by comparing the binding affinities of the binary and ternary interactions.
Conclusion
The length of the linker is a critical parameter in the design of effective PROTACs. As demonstrated by the representative data, a systematic investigation of linker length is essential to identify the optimal configuration that promotes the formation of a stable and productive ternary complex, leading to potent and maximal degradation of the target protein. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative analyses and advance the development of novel protein degraders. The use of versatile building blocks like this compound facilitates the modular synthesis of linker libraries, enabling a thorough exploration of the structure-activity relationships that govern PROTAC efficacy.
References
Safety Operating Guide
Proper Disposal of N-Boc-2-(4-aminophenyl)ethanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N-Boc-2-(4-aminophenyl)ethanol, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. This compound is classified as a hazardous substance.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat, when handling this compound in its solid form or in solution.
Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.
Hazard Profile
A summary of the key hazards associated with this compound is provided in the table below. This information is critical for understanding the risks and informing the disposal process.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. |
| Skin Irritation | Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection/face protection. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste containers.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure this compound, as well as contaminated disposable items such as weighing papers, pipette tips, and gloves, in a dedicated hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. The container must be labeled with "Hazardous Waste" and a list of all chemical constituents with their approximate concentrations.
-
Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents, acid anhydrides, or acid chlorides.[1]
Step 2: Container Management
-
Container Type: Use only containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid. The original product container is often a suitable choice for collecting the waste.
-
Labeling: All hazardous waste containers must be accurately labeled as soon as waste is added. The label should include the words "Hazardous Waste," the full chemical name(s), and the date accumulation started.
-
Storage: Keep waste containers closed at all times, except when adding waste. Store the containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and provide secondary containment to catch any potential leaks.
Step 3: Disposal of Empty Containers
-
Empty containers that once held this compound must also be disposed of as hazardous waste, as they will contain residual chemical.
-
Alternatively, if institutional policy allows, containers can be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate from the first rinse must be collected and disposed of as liquid hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations. After thorough rinsing and drying, and with the label defaced, the container may be disposed of as non-hazardous laboratory glass or plastic.
Step 4: Arranging for Final Disposal
-
Once a hazardous waste container is full, or if it has been in storage for a period approaching your institution's limit (often six to twelve months), arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup. Do not attempt to transport hazardous waste off-site yourself.
-
Final disposal will typically involve incineration at a licensed hazardous waste facility.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Personal Protective Equipment: Before attempting to clean the spill, don appropriate PPE, including a lab coat, gloves, and safety goggles. For large spills, respiratory protection may be necessary.
-
Contain and Absorb: For solid spills, carefully sweep up the material and place it in the designated solid hazardous waste container. Avoid creating dust. For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Clean-up: Once the spill is absorbed, carefully scoop the material into the solid hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
